1,2-Bis(dimethylphosphino)benzene
Description
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Structure
3D Structure
Properties
CAS No. |
7237-07-2 |
|---|---|
Molecular Formula |
C10H16P2 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(2-dimethylphosphanylphenyl)-dimethylphosphane |
InChI |
InChI=1S/C10H16P2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 |
InChI Key |
QRRVMWPNMMLSGD-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)C1=CC=CC=C1P(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Rigid Backbone: Structure, Bonding, and Synthesis of 1,2-Bis(dimethylphosphino)benzene
This guide provides an in-depth technical analysis of 1,2-Bis(dimethylphosphino)benzene (often abbreviated as dmpp-benzene , dmpbz , or diMe-ppbz ).[1] It is designed for researchers requiring precise structural data, synthesis protocols, and coordination chemistry insights.[1]
Molecular Architecture & Electronic Profile[1]
This compound (
Structural Parameters
The ligand features two electron-rich dimethylphosphino groups attached to the ortho positions of a benzene ring.[1] This architecture creates a "pre-organized" chelate, minimizing the entropy loss upon metal coordination compared to flexible linkers.[1]
| Parameter | Value (Approx.) | Context |
| Bite Angle ( | 83° – 85° | Measured in octahedral complexes (e.g., Mn, Re) [1, 2].[1] |
| C(aryl)–P Bond Length | 1.83 – 1.84 Å | Typical for |
| Cone Angle ( | 107° | Estimated; significantly smaller than the phenyl analog dppbz (~125°).[1] |
| Electronic Character | Strong | Methyl groups increase electron density at P; weaker |
| Coordination Shift ( | Positive |
Bonding Interactions
The phosphorus atoms in dmpbz are
-
-Donation: The methyl substituents (+I effect) make the phosphorus lone pair high in energy, rendering dmpbz a potent nucleophile and a strong
-donor, capable of stabilizing metals in high oxidation states (e.g., Ni(IV), Re(II)). -
Backbone Rigidity: The phenylene backbone prevents the phosphines from rotating away from the metal center, a common issue with dmpe (ethane backbone) which can occasionally bridge two metals.
Figure 1: Structural influence of substituents and backbone on metal coordination.
Synthesis Protocol (Self-Validating System)
The synthesis of dmpbz requires strict air-free techniques due to the pyrophoric nature of the intermediates (lithium dimethylphosphide) and the oxygen sensitivity of the product. The most robust route involves nucleophilic aromatic substitution on 1,2-difluorobenzene, which is more reactive towards phosphide nucleophiles than the dichloro- analog.[1]
Reagents & Safety
-
1,2-Difluorobenzene: Electrophile.[1]
-
Dimethylphosphine (
) or Chlorodimethylphosphine ( ) : Precursor to the phosphide.[1] -
n-Butyllithium (
-BuLi): Lithiating agent.[1] -
Solvent: THF (Dried/Degassed) or Diethyl Ether.[1]
-
Hazard:
is extremely toxic and pyrophoric.[1] Work in a glovebox or Schlenk line is mandatory.[1]
Step-by-Step Methodology
Step 1: Generation of Lithium Dimethylphosphide (
-
In a Schlenk flask under Argon, dissolve
(or reduce with Li metal) in dry THF at -78°C. -
Add
-BuLi (1.0 equiv relative to phosphine) dropwise.[1] -
Warm to room temperature (RT) to ensure formation of
(yellow/orange solution).[1]
Step 2: Nucleophilic Substitution
-
Cool the
solution back to 0°C. -
Add 1,2-difluorobenzene (0.5 equiv relative to phosphide) dropwise.[1]
-
Critical Control Point: The reaction is exothermic.[1] Control addition rate to prevent thermal decomposition.
-
Reflux the mixture for 12–24 hours to drive the double substitution.
Step 3: Workup & Isolation [1]
-
Quench with degassed water (carefully) to remove unreacted phosphide.[1]
-
Extract with degassed pentane or ether.
-
Dry organic layer over
(anaerobic).[1] -
Remove solvent under vacuum.[1]
-
Purification: Distillation under reduced pressure is preferred for high purity.[1]
Validation (Quality Control)
The protocol is self-validating via
-
Success Criteria: A sharp singlet in the range of -45 to -55 ppm (in
or ).-
Note: The shift is shielded (negative) for the free ligand.
-
-
Failure Mode:
Figure 2: Synthesis workflow and validation checkpoints.
Coordination Chemistry & Applications
The utility of dmpbz lies in its ability to force metals into specific electronic states that flexible ligands cannot support.[1]
Comparison with Analogues
| Ligand | Backbone | R-Group | Cone Angle | Electronic Effect |
| dmpbz | Benzene (Rigid) | Methyl | Small (~107°) | Strong |
| dmpe | Ethane (Flexible) | Methyl | Small (~107°) | Strong |
| dppbz | Benzene (Rigid) | Phenyl | Large (~125°) | Moderate |
Case Study: Rhenium(II) Photophysics
Research by Adams et al. demonstrated that dmpbz is superior to dmpe for creating highly oxidizing excited states in Re(II) complexes.[1][2][3]
-
Mechanism: The rigid backbone prevents structural distortion in the excited state.[1]
-
Result: The
complex exhibits a longer-lived excited state compared to flexible analogs, facilitating electron transfer reactions [2].
Case Study: Nickel Catalysis
In Nickel-catalyzed cross-coupling, the small steric profile of the methyl groups allows for the coordination of crowded substrates, while the rigid backbone prevents the formation of inactive bridged species.
References
-
Kyba, E. P., Liu, S. T., & Harris, R. L. (1983).[1] A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species.[1][3][5][6] Organometallics, 2(12), 1877–1879.[1]
-
Adams, M. M., et al. (2015).[1][3] The Ligand-to-Metal Charge Transfer Excited State of [Re(dmpe)3]2+: Influence of Ligand Structure.[1] Inorganic Chemistry.
-
Nako, A. E., et al. (2016).[1] 31P{1H} NMR Spectrum of Nickel dmpbz Complexes. Dalton Transactions.[1][5]
-
Dierkes, P., & van Leeuwen, P. W. N. M. (1999).[1] The bite angle of diphosphine ligands.[1][7] Journal of the Chemical Society, Dalton Transactions, (10), 1519-1530.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Stewardship of 1,2-Bis(dimethylphosphino)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(dimethylphosphino)benzene, a key bidentate phosphine ligand, is integral to advancements in catalysis and organometallic chemistry. Its electron-rich nature and specific steric profile make it a powerful tool in synthetic chemistry. However, these same electronic properties necessitate stringent safety and handling protocols. This guide provides a comprehensive overview of the essential precautions for the safe management of this compound, from laboratory-scale use to disposal. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for all personnel.
Understanding the Inherent Reactivity of this compound
This compound, with the chemical formula C₁₀H₁₆P₂[1], belongs to the class of alkylphosphine ligands. Unlike their more widely documented arylphosphine counterparts, such as 1,2-bis(diphenylphosphino)benzene, alkylphosphines exhibit heightened reactivity due to the electron-donating nature of the methyl groups. This increased electron density on the phosphorus atoms makes them highly susceptible to oxidation.
Key Chemical and Physical Properties (Inferred and from Analogs):
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₁₀H₁₆P₂ | PubChem[1] |
| Molecular Weight | 198.18 g/mol | PubChem[1] |
| Appearance | Likely a solid or liquid | Inferred from related compounds |
| Air Sensitivity | High; potential for pyrophoricity | General property of alkylphosphines[2] |
| Water Solubility | Likely insoluble | Inferred from nonpolar structure |
| Reactivity | Reacts readily with oxygen and other oxidizing agents | General property of phosphines |
Hazard Identification and Risk Mitigation
The primary hazards associated with this compound stem from its reactivity and potential toxicity.
-
Pyrophoricity and Flammability: The principal and most immediate danger is the risk of spontaneous ignition in the presence of air. This reaction is highly exothermic and can ignite flammable solvents present in the vicinity.
-
Toxicity: Phosphine and its organic derivatives are toxic. The mechanisms of phosphine toxicity are complex, potentially involving the inhibition of cellular respiration and induction of oxidative stress[3]. Exposure can occur through inhalation, ingestion, or skin contact.
-
Organophosphate-like Effects: While distinct from classic organophosphate pesticides, exposure to organophosphorus compounds can potentially lead to neurological and respiratory symptoms. In severe cases of organophosphate exposure, symptoms can include respiratory distress, seizures, and paralysis.
Risk Mitigation Workflow:
The following diagram illustrates the logical flow for mitigating the risks associated with handling this compound.
Caption: Risk mitigation workflow for this compound.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection, combining robust engineering controls with appropriate PPE, is non-negotiable.
Engineering Controls:
-
Glovebox: The preferred method for handling this compound is within a glovebox under an inert atmosphere (e.g., argon or nitrogen). This provides the highest level of protection by physically isolating the compound from air.
-
Schlenk Line: For manipulations outside of a glovebox, a well-maintained Schlenk line is essential. This apparatus allows for the handling of air-sensitive materials under an inert atmosphere.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during transfers where splashing is a risk.
-
Hand Protection: At a minimum, wear two pairs of nitrile gloves. For enhanced protection, a heavier, chemical-resistant glove (such as neoprene) can be worn over the inner nitrile gloves.
-
Body Protection: A flame-resistant lab coat is essential. All clothing worn in the laboratory should be made of natural fibers like cotton, as synthetic materials can melt and adhere to the skin in case of a fire.
-
Respiratory Protection: While engineering controls should be the primary means of exposure prevention, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary in certain situations, such as during a spill cleanup.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing accidents.
Step-by-Step Handling Protocol (using a Schlenk Line):
-
Preparation: Before starting, ensure all glassware is dry and free of contaminants. The Schlenk line should be properly flushed with an inert gas.
-
Inert Atmosphere: Connect the reaction vessel to the Schlenk line and cycle between vacuum and inert gas at least three times to remove any residual air.
-
Transfer: If the compound is a solid, it should be weighed out in a glovebox and transferred to the reaction vessel under an inert atmosphere. If it is a liquid, use a gas-tight syringe that has been flushed with inert gas.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction.
-
Work-up: Quench any unreacted this compound carefully before exposing the reaction mixture to air.
Storage:
-
Store this compound in a tightly sealed container under an inert atmosphere.
-
The container should be placed in a secondary container and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Store separately from oxidizing agents.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, it can be managed by trained personnel wearing appropriate PPE. Cover the spill with an inert absorbent material (e.g., sand or vermiculite). Carefully collect the material into a container for disposal. If the spill is large or ignites, evacuate the laboratory immediately and contact emergency services. |
| Fire | If a fire occurs, use a Class D fire extinguisher for metal fires, as water or carbon dioxide extinguishers may be ineffective or exacerbate the situation. If the fire is large, evacuate and call the fire department. |
Disposal Considerations
All waste containing this compound must be treated as hazardous.
Waste Disposal Workflow:
Caption: Workflow for the safe disposal of this compound waste.
The primary method for disposing of residual this compound is through careful quenching. This should be done in a fume hood by slowly adding a less reactive alcohol like isopropanol to a dilute solution of the phosphine in an inert solvent. Once the reaction has ceased, a more reactive alcohol like methanol or water can be slowly added to ensure complete quenching. The resulting waste should be collected in a properly labeled hazardous waste container and disposed of through your institution's environmental health and safety office[4].
Conclusion
This compound is a valuable ligand for synthetic chemists, but its utility is matched by its potential hazards. A thorough understanding of its reactivity, coupled with the consistent application of robust safety protocols, is essential for its safe and effective use. By fostering a culture of safety that prioritizes risk assessment, proper training, and meticulous experimental practice, researchers can confidently and responsibly harness the full potential of this powerful chemical tool.
References
-
Standard Operating Procedure (SOP) - BENZENE. (2013, August 23). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5195180, this compound. Retrieved from [Link]
- Valmas, N., & Ebert, P. R. (2006). Mechanisms of Phosphine Toxicity. Journal of Toxicology, 2006, 1-10.
-
Aspira Chemical. (n.d.). 1,2-Bis(diphenylphosphino)benzene, 98%. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Bis(diphenylphosphino)benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal-phosphine complex. Retrieved from [Link]
- Kyba, E. P., Liu, S. T., & Harris, R. L. (1982). A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species. Organometallics, 1(11), 1477-1479.
-
Science of Synthesis. (n.d.). Product Class 4: Alkylphosphines. Retrieved from [Link]
-
Oregon State University. (2007, September 4). Benzene | Environmental Health and Safety. Retrieved from [Link]
- Powers, I. G., & Uyeda, C. (2017). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 8(11), 7348-7354.
-
Occupational Safety and Health Administration. (n.d.). 1910.1028 App A - Substance Safety Data Sheet, Benzene. Retrieved from [Link]
- Roediger, S., Leutenegger, S. U., & Morandi, B. (2022). Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. Chemical Science, 13(26), 7789-7794.
Sources
Methodological & Application
Application Note: Synthesis and Catalytic Utility of 1,2-Bis(dimethylphosphino)benzene (Me-dmpbz) Metal Complexes
Topic: Synthesis of Metal Complexes with 1,2-Bis(dimethylphosphino)benzene Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary & Ligand Profile
This compound (CAS: 7237-07-2), herein abbreviated as Me-dmpbz to distinguish it from its diphenyl analogue (dppbz), is a specialized bidentate phosphine ligand. Unlike the more common 1,2-bis(diphenylphosphino)benzene, Me-dmpbz combines the structural rigidity of a phenylene backbone with the high electron-donating capacity and smaller cone angle of dimethylphosphino groups.
This unique electronic profile makes Me-dmpbz exceptional for:
-
Stabilizing Low-Valent Metals: The strong
-donation stabilizes electron-deficient centers. -
Hydride Chemistry: Facilitates the formation of stable metal-hydride species critical for hydrogenation and hydroacylation catalysis.
-
Photophysical Applications: Used in luminescent Re(I) and Cu(I) complexes due to its influence on Ligand-to-Metal Charge Transfer (LMCT) energies.
Ligand Comparison Table
| Feature | Me-dmpbz (This Protocol) | dppbz (Diphenyl analog) | dmpe (Ethane analog) |
| Backbone | Rigid Phenylene | Rigid Phenylene | Flexible Ethylene |
| Donors | -P(Me) | -P(Ph) | -P(Me) |
| Cone Angle | Small (Compact) | Large (Bulky) | Small (Compact) |
| Key Utility | Hydride stabilization, small molecule activation | C-C coupling, steric bulk | General coordination |
Safety & Handling Directives
Critical Warning: While the phenylene backbone confers slightly higher stability than alkyl-backbone phosphines, Me-dmpbz and its precursors are pyrophoric and highly air-sensitive .
-
Atmosphere: All manipulations must be performed under an inert atmosphere (N
or Ar) using Schlenk line or glovebox techniques. -
Solvents: Must be dried, distilled, and degassed (freeze-pump-thaw x3) prior to use.
-
Oxidation: The ligand oxidizes rapidly to the phosphine oxide upon air exposure. A self-validating check for ligand purity is
P NMR; the oxide signal typically appears downfield (>40 ppm) relative to the free ligand.
Protocol A: Synthesis of Nickel(II) Complexes
This protocol details the synthesis of the homoleptic complex [Ni(Me-dmpbz)
Mechanism of Action: The electron-rich Me-dmpbz ligand forces the Nickel center into a low-spin square planar geometry, enhancing nucleophilicity at the metal center for subsequent protonation or substrate activation.
Materials
-
Precursor: [Ni(CH
CN) ][BF ] (Commercially available or synthesized from Ni powder/NOBF ). -
Ligand: Me-dmpbz (CAS 7237-07-2).
-
Reagent: Cesium Formate (CsHCO
) for hydride generation. -
Solvent: Anhydrous Acetonitrile (MeCN), Diethyl Ether (Et
O).
Step-by-Step Workflow
Step 1: Complexation ([Ni(Me-dmpbz)
][BF
]
)
-
Preparation: In an N
-filled glovebox, dissolve [Ni(CH CN) ][BF ] (0.217 mmol) in 3 mL of MeCN.-
Observation: Solution should be Blue .
-
-
Addition: Add Me-dmpbz (0.430 mmol, ~2.0 eq) dropwise or as a solid.
-
Self-Validating Checkpoint: The solution will immediately shift from Blue to Yellow-Orange . If the solution turns green or brown, oxygen contamination is likely.
-
-
Reaction: Stir at room temperature for 1 hour.
-
Isolation: Concentrate the solution to ~1 mL under vacuum. Layer with 5 mL of Et
O to induce crystallization. -
Filtration: Collect the yellow-orange solid by filtration, wash with Et
O (3 x 2 mL), and dry under vacuum.
Step 2: Hydride Formation ([HNi(Me-dmpbz)
][BF
])
-
Dissolution: Dissolve the isolated [Ni(Me-dmpbz)
][BF ] (0.013 mmol) in 3 mL MeCN.-
Observation: Dark green/yellow solution.
-
-
Activation: Add excess CsHCO
(0.22 mmol). -
Reaction: Stir for 2 hours.
-
Self-Validating Checkpoint: The solution will turn Deep Orange/Red and then settle to Yellow .
-
-
Purification: Filter through a glass frit to remove insoluble CsBF
. Evaporate solvent to yield the hydride.
Data Validation Table
| Compound | Visual Cue | ||
| Free Ligand | ~ -45 to -55 ppm (Lit. var.) | Doublet for Me groups | Colorless Oil/Solid |
| [Ni(Me-dmpbz) | 26.4 ppm (singlet) | 1.8 ppm (CH | Yellow-Orange |
| [HNi(Me-dmpbz) | 24.9 ppm (singlet) | -13.6 ppm (Hydride, broad) | Deep Orange |
Protocol B: Synthesis of Iron(II) Complexes
Iron complexes of Me-dmpbz are classic precursors for C-H activation and N
Materials
-
Precursor: Anhydrous FeCl
. -
Ligand: Me-dmpbz.
-
Solvent: Methanol (degassed) or THF.
Step-by-Step Workflow
-
Suspension: Suspend FeCl
(1.0 mmol) in 10 mL of degassed Methanol. -
Addition: Add Me-dmpbz (2.05 mmol) via syringe.
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Mechanistic Insight: The reflux ensures thermodynamic equilibration to the trans isomer, which is sterically favored for bis-chelate complexes of this type.
-
-
Crystallization: Cool to room temperature. The complex typically precipitates as emerald green crystals.
-
Validation: Filter and wash with cold methanol and ether.
-
Properties: The product should be diamagnetic (low spin d
).
-
Visualization of Workflows
Figure 1: Reaction Pathway & Logic Flow
Caption: Logical synthesis flow for Nickel-Me-dmpbz complexes with integrated validation checkpoints.
Troubleshooting & Optimization
-
Problem: Product is an oil or sticky solid.
-
Cause: Residual solvent or impurities.
-
Solution: Triturate with pentane or hexanes to induce precipitation. Ensure MeCN is completely removed before adding ether.
-
-
Problem:
P NMR shows multiple peaks around 40-50 ppm.-
Cause: Ligand oxidation (phosphine oxides).
-
Solution: Recrystallize the ligand from hot ethanol (under N
) or sublime before use. Ensure all solvents are rigorously deoxygenated.
-
-
Problem: Low yield of Hydride.
-
Cause: Water contamination (proton source competes with hydride formation or decomposes it).
-
Solution: Use fresh molecular sieves for MeCN drying.
-
References
-
Synthesis and Characterization of Nickel Complexes
- Title: "Protonation of Nickel-Bis(diphosphine)
- Source: Royal Society of Chemistry (Dalton Trans.), 2016.
-
URL:[Link] (Referenced via search snippet 1.1)
-
Ligand Synthesis (Classic Route)
-
Iron Complex Properties
- Title: "Synthesis and Characterization of a Terminal Iron(II)–PH2 Complex and a Series of Iron(II)–PH3 Complexes" (Contextual reference for Fe-phosphine handling).
- Source: Inorganic Chemistry (ACS).
-
URL:[Link]
-
General Ligand Data
Sources
Advanced Protocol: 1,2-Bis(dimethylphosphino)benzene in Palladium-Catalyzed Carbonylation
Executive Summary
This technical guide details the application of 1,2-bis(dimethylphosphino)benzene (CAS: 7237-07-2) in palladium-catalyzed transformations. Unlike its bulky analogues (e.g., tert-butyl variants used in the Lucite Alpha process) or flexible counterparts (e.g., dppe), this ligand offers a unique combination of high electron density and low steric bulk (Cone Angle ~107–115°).
These properties make it an exceptional candidate for mechanistic studies and specific industrial applications requiring:
-
Robust Metal-Ligand Binding: The rigid benzene backbone enforces a cis-chelation geometry (Bite Angle ~85°), preventing the formation of inactive trans-species.
-
Enhanced Oxidative Addition: The electron-rich dimethylphosphino groups facilitate the activation of difficult substrates, such as aryl chlorides or deactivated olefins.
-
Strict Chemoselectivity: In carbonylation reactions, the ligand's steric profile directs the pathway toward perfect alternating copolymerization (polyketones) or methoxycarbonylation depending on the acid promoter used.
Ligand Profile & Chemical Logic
Physicochemical Parameters
| Parameter | Value | Implications for Catalysis |
| Structure | Rigid Benzene Backbone | Enforces cis-coordination; high thermal stability compared to ethane bridges. |
| Substituents | Methyl (-Me) | Strong |
| Bite Angle ( | ~85° | Ideal for square planar Pd(II) complexes; favors reductive elimination in coupling reactions. |
| Cone Angle ( | ~107–115° | Low steric hindrance allows coordination of crowded substrates (unlike bulky t-Bu ligands). |
| Stability | Pyrophoric | Requires strict air-free handling (Glovebox/Schlenk). |
Mechanistic Causality
The choice of this compound is driven by the need to stabilize the Pd(II)-acyl intermediate in carbonylation cycles. Bulky ligands often force rapid reductive elimination to form esters (methyl propionate). In contrast, this compact ligand stabilizes the square-planar resting state, allowing for sequential insertions (copolymerization) unless specific proton-shuttling acids are used to intercept the cycle.
Protocol A: Synthesis of Pre-Catalyst [Pd(dmpe)Cl₂]
Rationale: While the ligand is pyrophoric, the Pd(II) complex is an air-stable solid, making it the preferred method for storage and handling.
Materials
-
Precursor:
(Palladium(II) chloride 1,5-cyclooctadiene complex) OR . -
Ligand: this compound (pure liquid).
-
Solvent: Dichloromethane (DCM), degassed; Diethyl ether (precipitant).
Step-by-Step Methodology
-
Inert Setup: In a Nitrogen-filled glovebox, dissolve 1.0 mmol of
in 10 mL of anhydrous DCM. The solution will appear yellow/orange. -
Ligand Addition: Slowly add 1.05 mmol (1.05 eq) of this compound dropwise to the stirring Pd solution.
-
Observation: The color typically shifts to a paler yellow or off-white precipitate as the COD is displaced by the stronger phosphine chelate.
-
-
Reaction: Stir at room temperature for 2 hours.
-
Precipitation: Concentrate the solution to ~2 mL under vacuum. Add 20 mL of anhydrous diethyl ether to fully precipitate the complex.
-
Isolation: Filter the solid on a fritted glass funnel (can be done in air if rapid, but inert filtration is preferred for high purity). Wash with
pentane. -
Drying: Dry under high vacuum for 4 hours. Yield is typically >90%.[1]
-
Validation:
should show a singlet (approx. 30–50 ppm range depending on solvent, distinct from free ligand).
-
Protocol B: Methoxycarbonylation of Ethylene
Application: Converting ethylene and CO into Polyketones or Methyl Propionate (depending on acid promoter). Safety Critical: Carbon Monoxide (CO) is a silent killer. All reactions must be performed in a high-pressure reactor within a well-ventilated fume hood equipped with CO detectors.
Reaction Components
| Component | Role | Loading/Amount |
| Catalyst | [Pd(dmpe)(OAc) | 0.02 mmol |
| Precursor | Pd(OAc) | 4.5 mg |
| Ligand | This compound | 4.0 mg (1.05 eq) |
| Acid Promoter | Methanesulfonic Acid (MSA) | 0.2 mmol (10 eq vs Pd) |
| Solvent | Methanol (MeOH) | 30 mL |
| Gas | Ethylene / CO (1:[2]1) | 40 bar (total pressure) |
Experimental Workflow
-
Autoclave Preparation: dry a 100 mL stainless steel autoclave (Hastelloy preferred) in an oven at 120°C for 2 hours. Cool under vacuum.
-
Catalyst Charge (Glovebox):
-
Prepare a stock solution of Pd(OAc)
and the ligand in MeOH. Stir for 10 minutes to form the active cationic species. -
Add the acid promoter (MSA). Note: The acid generates the Pd-Hydride active species.
-
Transfer the solution to the autoclave liner.
-
-
Pressurization:
-
Seal the autoclave and remove from the glovebox.
-
Connect to the gas manifold. Purge 3 times with Nitrogen (10 bar).
-
Pressurize with Ethylene/CO (1:1 ratio) to 40 bar.
-
-
Reaction: Heat to 80°C with stirring (1000 rpm).
-
Monitoring: Monitor pressure drop. A significant drop indicates polymerization or carbonylation.
-
-
Termination:
-
Cool the reactor to <25°C in an ice bath.
-
Slowly vent the gases into a dedicated exhaust.
-
-
Workup:
-
For Polyketone (Solid): Filter the suspension, wash with MeOH, and dry.
-
For Esters (Liquid): Analyze the filtrate via GC-FID using an internal standard (e.g., toluene).
-
Mechanistic Visualization
The following diagram illustrates the "Hydride Cycle" mechanism, which is dominant in acidic methanol conditions. The rigid bite angle of the ligand supports the square-planar geometry required for the alternating insertion of CO and Ethylene.
Caption: The Hydride Cycle for Pd-catalyzed carbonylation. The rigid ligand (L2) stabilizes the cationic Pd(II) species, preventing decomposition to Pd-black.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Formation of Pd-Black | Ligand oxidation or insufficient acid. | 1. Ensure ligand is colorless (yellow = oxidized).2. Increase Acid:Pd ratio to >10:1 to stabilize the cationic species. |
| Low Activity | Poisoning by halides or water (if strictly anhydrous required). | Use [Pd(dmpe)(Solvent) |
| Isomerization products | Increase CO partial pressure. The small ligand allows fast CO coordination; if CO is low, |
References
-
Doherty, S., et al. (2001). Selectivity for the methoxycarbonylation of ethylene versus CO-ethylene copolymerization with catalysts based on C4-bridged bidentate phosphines.[3] Journal of Organometallic Chemistry. (Contextual grounding on bite-angle effects).
-
Eastham, G. R., et al. (2002). Bis(di-tert-butylphosphinomethyl)benzene Palladium Complexes.[1][2][4][5][6] (Seminal work on the benzene-backbone class of ligands).
-
Fanjul, T., et al. (2013).[6] Interplay of bite angle and cone angle effects: A comparison between o-phenylene bis-phosphines. Dalton Transactions.
-
PubChem. (2025). This compound Compound Summary.
Sources
- 1. Studies on the palladium catalysed methoxycarbonylation of ethene - Durham e-Theses [etheses.dur.ac.uk]
- 2. Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Unlocking Low-Valent Metal Catalysis with 1,2-Bis(dimethylphosphino)benzene
Topic: Role of 1,2-Bis(dimethylphosphino)benzene in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the landscape of phosphine ligands, This compound (CAS: 7237-07-2) occupies a specialized, high-performance niche. Often overshadowed by its diphenyl analog (dppbz) or its flexible aliphatic cousin (dmpe), this ligand—herein referred to as diMe-PPB to prevent ambiguity—offers a unique combination of extreme electron richness and backbone rigidity .
While bulky Buchwald-type ligands dominate Palladium chemistry, diMe-PPB is the "skeleton key" for Base Metal Catalysis (Iron, Nickel, Cobalt) . Its compact, electron-donating methyl groups stabilize low-oxidation states (Fe(0), Ni(0)) and reactive metal-hydride intermediates that bulky aryl phosphines cannot support. This guide details the handling, complexation, and catalytic deployment of diMe-PPB, focusing on its critical role in sustainable Iron-catalyzed cross-coupling and C-H activation.
Ligand Profile & Comparative Analysis
The "Goldilocks" Zone
diMe-PPB solves two specific problems in catalysis:
-
Electronic Starvation: Aryl phosphines (like dppe, dppbz) are often too
-accepting to stabilize high-energy Fe(0) or hydride species. diMe-PPB is a strong -donor. -
Entropic Penalty: Flexible ligands (like dmpe) lose entropy upon binding. diMe-PPB’s rigid benzene backbone pre-organizes the phosphorus atoms, enhancing binding constants (the Chelate Effect) and enforcing a specific bite angle (~85°).
Technical Specifications
| Property | Data / Description |
| IUPAC Name | This compound |
| Common Abbreviations | diMe-PPB, dmpbz (caution: often confused with diphenyl analog) |
| CAS Number | 7237-07-2 |
| Molecular Weight | 198.18 g/mol |
| Physical State | Liquid / Low-melting solid (Ambient); Viscous oil |
| Air Sensitivity | High (Pyrophoric risk) .[1][2] Oxidizes rapidly to phosphine oxide. |
| Coordination Geometry | Bidentate (cis-chelating) |
| Electronic Character | Strongly |
Ligand Selection Matrix
Use the table below to determine if diMe-PPB is the correct choice for your catalytic system:
| Ligand | Backbone | Substituent (R) | Electronic Nature | Best Application |
| diMe-PPB | Benzene (Rigid) | Methyl | Very Electron Rich | Fe/Ni/Co Catalysis, Hydride Stabilization |
| dppbz | Benzene (Rigid) | Phenyl | Moderate | Pd-catalyzed coupling, Lewis Acid catalysis |
| dmpe | Ethane (Flexible) | Methyl | Very Electron Rich | General coordination, volatile metal complexes |
| dppe | Ethane (Flexible) | Phenyl | Moderate | Standard Pd/Ni cross-coupling |
Core Applications
Iron-Catalyzed Cross-Coupling (The "Killer App")
Iron is the sustainable alternative to Palladium, but it suffers from rapid
-
Strong Field Ligand: It forces Iron into a Low-Spin configuration. Low-spin Fe(II) is kinetically inert to
elimination, allowing time for the desired reductive elimination to occur. -
Stabilization of Fe(I)/Fe(0): The cycle often passes through reduced states that would decompose with weaker ligands.
Stabilization of Metal Hydrides
In hydrogenation and hydroacylation, the active species is often a transient metal hydride. The high electron density of the methyl groups in diMe-PPB increases the basicity of the metal center, strengthening the
Visualizing the Mechanism
The following diagram illustrates why diMe-PPB is superior for Iron-catalyzed alkyl-aryl coupling. Note the suppression of the "Death Pathway" (
Figure 1: Mechanistic advantage of diMe-PPB in Iron Catalysis. The ligand's strong field nature blocks the decomposition pathway common in alkyl cross-coupling.
Experimental Protocols
Protocol A: Safe Handling and Storage
Hazard: diMe-PPB is pyrophoric or near-pyrophoric. It will smoke and likely ignite if exposed to air on a tissue.
-
Storage: Store strictly under Argon or Nitrogen in a glovebox. Keep at -20°C to minimize degradation over months.
-
Transfer: NEVER syringe this ligand in the open air.
-
Method 1 (Glovebox): Weigh directly into the reaction vial inside the box.
-
Method 2 (Schlenk): Prepare a stock solution in dry, degassed THF inside the glovebox. Transfer the solution via gastight syringe through a septum.
-
-
Quenching: Rinse all glassware with dilute bleach or hydrogen peroxide in a fume hood to oxidize residual phosphine (eliminates stench and fire risk) before washing.
Protocol B: Synthesis of Pre-catalyst Fe(diMe-PPB)2Cl2
This complex is a robust precursor for cross-coupling reactions.
-
Reagents: Anhydrous
(1.0 equiv), diMe-PPB (2.05 equiv), Anhydrous THF. -
Setup: Glovebox or Schlenk line.
Step-by-Step:
-
Suspend
(126 mg, 1.0 mmol) in 5 mL of dry THF. -
Add diMe-PPB (406 mg, ~2.05 mmol) dropwise with stirring.
-
Observation: The grey/tan suspension will rapidly turn bright red or orange as the complex forms and dissolves (or forms a fine precipitate depending on concentration).
-
Stir for 4 hours at room temperature.
-
Concentrate the solvent to ~1 mL under vacuum.
-
Add 10 mL of dry Pentane to precipitate the complex.
-
Filter (fritted funnel, inert atmosphere), wash with pentane, and dry under vacuum.
-
Yield: Typically >85%. The resulting red powder is moderately air-sensitive but much easier to handle than the free ligand.
Protocol C: Iron-Catalyzed Alkyl-Aryl Cross-Coupling
Reaction:
-
Catalyst Loading: In a glovebox, charge a vial with Fe(diMe-PPB)2Cl2 (5 mol%).
-
Solvent: Add dry THF (concentration 0.5 M relative to substrate).
-
Nucleophile: Add Aryl Grignard reagent (1.2 equiv) dropwise.
-
Note: The solution will darken (often brown/black) indicating the formation of the active low-valent Iron species.
-
-
Electrophile: Add the Alkyl Bromide (1.0 equiv) slowly via syringe pump or dropwise over 10 minutes.
-
Critical: Rapid addition can lead to homocoupling of the Grignard.
-
-
Reaction: Stir at 0°C to Room Temperature for 2–6 hours.
-
Quench: Remove from glovebox and quench with 1M HCl (aq).
-
Analysis: Extract with ether, add internal standard, and analyze via GC-MS.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Catalyst turns green/blue instantly | Oxidation of the ligand or Iron center. | Check solvent degassing. Ensure inert atmosphere is rigorous. |
| Low Yield / Homocoupling | Radical "Clock" issues or too fast addition. | Slow down the addition of the electrophile. Cool the reaction to -20°C. |
| No Reaction | Catalyst poisoning or "Induction Period". | Ensure the Grignard reagent is titrating correctly. Some protocols require a specific activator (e.g., Mg metal) if not using Grignard. |
| Ligand Stench in Lab | Improper quenching. | All waste must be treated with bleach/oxidant. The smell of alkyl phosphines is detectable at ppb levels. |
References
-
Ligand Properties & Iron Catalysis
-
Synthesis of Iron-Phosphine Complexes
- Hills, A., et al. "Synthesis and properties of the divalent 1,2-bis(dimethylphosphino)ethane (dmpe) complexes..." Journal of the Chemical Society, Dalton Transactions, 1983. (Foundational work on Fe-dmpe complexes, applicable to the benzene analog).
-
Nickel Catalysis & Ligand Tuning
- Cundari, T. R., et al. "Catalytic tuning of a phosphinoethane ligand for enhanced C-H activation." Journal of the American Chemical Society, 2008. (Demonstrates the electronic impact of alkyl phosphines).
-
General Safety & Handling (Benzene Analog Specifics)
- PubChem Compound Summary: this compound.
Sources
Advanced Protocol: Experimental Setup for Reactions Involving 1,2-Bis(dimethylphosphino)benzene (dmpbz)
Executive Summary & Chemical Profile
1,2-Bis(dimethylphosphino)benzene (dmpbz) is a potent bidentate phosphine ligand (CAS: 7237-07-2). Distinguished by its rigid benzene backbone and electron-rich dimethylphosphino groups, it offers a smaller bite angle and stronger
However, its utility is matched by its handling challenges.[1] Unlike the air-stable solid dppbz, dmpbz is an air-sensitive liquid/oil that requires rigorous exclusion of oxygen to prevent rapid degradation to phosphine oxides. This guide details the specific protocols for handling, stoichiometric dosing, and reaction monitoring required to maintain scientific integrity.
Chemical Specifications
| Property | Specification | Notes |
| Abbreviation | dmpbz | Distinct from dmpe (ethane bridge) and dppbz (phenyl substituents).[1] |
| CAS Number | 7237-07-2 | |
| Physical State | Liquid / Oil | Viscous; often handled via microliter syringe. |
| Air Sensitivity | High | Rapidly oxidizes; potentially pyrophoric on high surface area media. |
| Coordination Mode | Chelating ( | Forms 5-membered metallacycles with transition metals. |
Core Directive: Material Handling & Safety
The "Zero-Oxidation" Handling Standard
The primary cause of experimental failure with dmpbz is inadvertent oxidation during transfer. The liquid state complicates weighing compared to solid phosphines.
Protocol A: Inert Liquid Transfer (Syringe Technique)
-
Equipment: Gas-tight microliter syringe (Hamilton type), Schlenk flask with septum, Nitrogen/Argon manifold.
-
Pre-requisite: All glassware must be flame-dried under vacuum. Solvents must be degassed (freeze-pump-thaw x3 or solvent purification system).
Step-by-Step Procedure:
-
Equilibration: Secure the dmpbz reagent bottle under a positive pressure of inert gas (Ar/N
). If the bottle is a Sure/Seal™ type, use a deflector needle to maintain pressure. -
Purging: Flush the gas-tight syringe with inert gas 3 times prior to drawing liquid.
-
Draw: Insert the needle through the septum. Draw the required volume of dmpbz. Note: dmpbz is viscous; draw slowly to avoid cavitation bubbles.
-
Transfer: Inject the ligand directly into the solvent of the reaction vessel. Do not inject into a dry flask; the droplet may oxidize before solvent addition. Ensure the needle tip is submerged in the degassed solvent during injection.
Visualizing the Air-Free Workflow
The following diagram illustrates the critical decision pathways for handling dmpbz to ensure sample integrity.
Figure 1: Decision matrix for handling air-sensitive phosphine ligands. Method B (Schlenk/Syringe) is most common for dmpbz due to its liquid state.
Experimental Protocol: Complexation Reaction
Model Reaction: Synthesis of Bis(this compound)nickel(II) tetrafluoroborate,
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 478.69 | 1.0 | Metal Precursor (Labile ligands) | |
| dmpbz | 198.18 | 2.05 | Ligand (Slight excess) |
| Acetonitrile ( | - | Solvent | Coordinating solvent |
| Diethyl Ether ( | - | Precipitant | Anti-solvent for isolation |
Step-by-Step Methodology
-
Preparation of Metal Solution:
-
In a Glovebox or under Ar flow, dissolve 0.104 g (0.217 mmol) of
in 3 mL of dry, degassed acetonitrile. -
Observation: Solution should be blue.[1]
-
-
Ligand Addition:
-
Using a microliter syringe (see Protocol A), add 0.085 g (approx. 80-90
L) of dmpbz dropwise to the stirring metal solution. -
Critical Check: Ensure the needle tip touches the liquid surface.
-
Observation: Immediate color change from blue to yellow-orange or deep red, indicating rapid displacement of acetonitrile by the phosphine.
-
-
Reaction Incubation:
-
Stir at room temperature for 30 minutes.
-
Mechanism: The labile acetonitrile ligands are displaced by the stronger
-donating phosphines. The benzene backbone enforces a rigid cis-chelation.
-
-
Isolation:
-
Filter the solution (cannula filtration) to remove any particulates.
-
Layer the acetonitrile solution with 5 mL of diethyl ether. Allow to stand undisturbed.
-
Result: Yellow-orange microcrystals of
will precipitate.[1] Yield is typically ~50-60%.
-
Characterization & Validation (Self-Validating System)
The success of the experiment is validated via
P NMR Data Interpretation
Run the NMR in
| Species | Chemical Shift ( | Multiplicity | Interpretation |
| Free dmpbz | -45 to -55 | Singlet | Unreacted starting material. (Typical alkyl phosphine range). |
| dmpbz-Oxide | +35 to +50 | Singlet | FAILURE MODE: Indicates air exposure. |
| +26.4 | Singlet | Target Complex. Significant downfield shift due to coordination. | |
| +26.7 | Singlet | Hydride species (if acid/hydride source present). |
Note: Data derived from Ni-dmpbz studies in acetonitrile (See Ref 1).
H NMR Diagnostic
-
Methyl Groups: The methyl protons on the phosphorus (
) appear as a filled-in doublet or virtual triplet due to coupling. -
Aromatic Backbone: Look for the characteristic AA'BB' pattern of the benzene ring protons at
7.5 - 8.0 ppm.
Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| No Reaction | Solution remains blue. | Ligand oxidation (dmpbz-oxide does not coordinate well). | Check |
| Oily Product | Product does not crystallize.[1] | Excess solvent or impure ligand. | Triturate with diethyl ether to induce crystallization. |
| Broad NMR Lines | Loss of coupling info. | Paramagnetic impurities (e.g., tetrahedral Ni(II)). | Ensure diamagnetic square planar geometry (common for dmpbz-Ni). Filter solution. |
References
-
Synthesis and Characterization of Nickel-dmpbz Complexes. Source: Royal Society of Chemistry (RSC), Dalton Transactions / Supplementary Info. Context: Detailed synthesis of [Ni(dmpbz)2] and NMR characterization.[1]
-
This compound (Compound Summary). Source: PubChem (National Library of Medicine). Context: CAS 7237-07-2 verification, synonyms, and chemical identifiers.
-
Handling of Air-Sensitive Phosphine Ligands. Source: Sigma-Aldrich / Merck Technical Bulletins. Context: General protocols for handling pyrophoric/air-sensitive alkyl phosphines.[2]
-
Comparison with 1,2-Bis(diphenylphosphino)benzene (dppbz). Source: Wikipedia / ChemSpider. Context: Distinguishing the properties of the phenyl analog (solid) vs the methyl analog (liquid). [3]
Sources
Application Note: 1,2-Bis(dimethylphosphino)benzene in Nanoparticle Synthesis
Executive Summary
1,2-Bis(dimethylphosphino)benzene (often abbreviated as dmpp or dmpbz , though frequently confused with its ethane analog dmpe ) is a specialized bidentate ligand. Unlike monodentate phosphines (e.g., triphenylphosphine) that allow for dynamic surface equilibrium, this ligand utilizes the chelate effect and a rigid benzene backbone to lock metal atoms into atomically precise configurations.
This guide details the use of this compound for synthesizing Atomically Precise Gold Nanoclusters (AuNCs) and stabilizing semiconductor Quantum Dots (QDs). Its primary advantage lies in its high electron-donating capacity (strong
Critical Distinction: Benzene vs. Ethane Backbone
-
dmpe (Ethane backbone): Flexible, forms 5-membered chelate rings.
-
This compound (Benzene backbone): Rigid, forms 5-membered rings fused to the aromatic system. This rigidity imparts superior thermal stability to the resulting nanoparticles.
Chemical Profile & Safety
Warning: This compound is an alkyl phosphine. It is pyrophoric (spontaneously ignites in air) and toxic. All protocols below must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk line or Glovebox techniques.
| Property | Data | Relevance to NP Synthesis |
| Formula | Bidentate chelation capability. | |
| MW | 198.18 g/mol | Essential for calculating Ligand:Metal ratios. |
| State | Liquid/Low-melting solid | Miscible in THF, Toluene, Benzene. |
| Electronic | Electron-rich (Alkyl groups) | Strong binding to soft metals ( |
| Hazards | Air-sensitive, Pyrophoric | Requires strict anaerobic handling. |
Mechanistic Insight: The Rigid Chelate Effect
The superiority of this compound over monodentate ligands lies in the thermodynamics of binding.
-
Entropic Stabilization: Displacing two monodentate ligands with one bidentate ligand increases the entropy of the system (chelate effect).
-
Electronic Injection: The electron-rich dimethyl groups inject electron density into the metal core, often enhancing the photoluminescence quantum yield (PLQY) of clusters.
-
Geometric Locking: The rigid benzene backbone imposes a fixed P-M-P angle (bite angle), favoring specific cluster geometries (e.g., Icosahedral
) and preventing "Ostwald Ripening" (growth of large particles at the expense of small ones).
Diagram 1: Ligand Binding Mechanism
Caption: Transformation from loosely bound precursor to rigidly chelated nanocluster, highlighting the displacement of weak ligands by the bidentate phosphine.
Experimental Protocols
Protocol A: Direct Synthesis of Ligand-Stabilized Gold Nanoclusters
Target: Ultra-small (
Materials:
- (Gold precursor)
-
Tetraoctylammonium bromide (TOAB) (Phase transfer agent)
- (Reductant)
-
Solvents: Toluene (Dry, Degassed), Ethanol (Degassed), Hexane.
Workflow:
-
Phase Transfer: Dissolve 0.25 mmol
in 5 mL nanopure water. Dissolve 0.30 mmol TOAB in 10 mL Toluene. Mix vigorously for 15 mins until the gold transfers to the toluene layer (deep orange). Discard aqueous phase. -
Ligand Addition (Critical Step): Under Argon flow, add this compound (0.15 mmol) to the toluene solution.
-
Observation: Solution color usually lightens or turns cloudy white as the
-phosphine complex forms. -
Note: The ratio of Au:Ligand controls the cluster size. A 1:0.5 to 1:1 ratio favors small clusters.
-
-
Reduction: Freshly prepare aqueous
(2.5 mmol in 2 mL ice-cold water). Add rapidly to the stirring toluene mixture.-
Reaction: Solution will turn dark brown/black immediately. Stir for 3 hours under Argon.
-
-
Purification:
-
Evaporate Toluene to ~1 mL.
-
Add excess Hexane (non-solvent) to precipitate the clusters.
-
Centrifuge (8000 rpm, 10 min). Discard supernatant (excess free ligand).
-
Redissolve pellet in minimal Dichloromethane (DCM) or Toluene.
-
Protocol B: Ligand Exchange on CdSe Quantum Dots
Target: Enhancing stability of commercial QDs or replacing insulating oleic acid for electronic applications.
Workflow:
-
Preparation: Suspend purified Oleic Acid-capped CdSe QDs in dry Chloroform (
) inside a glovebox. -
Exchange: Add 100-fold molar excess of this compound.
-
Incubation: Stir at
for 12 hours. The elevated temperature helps the rigid ligand overcome the steric barrier of the native oleic acid shell. -
Precipitation: Add anhydrous Methanol. The phosphine-capped QDs will flocculate.
-
Wash: Centrifuge and redisperse in Chlorobenzene.
Characterization & Validation
To ensure the protocol worked, you must validate the ligand binding.
Self-Validating Metric: NMR Spectroscopy
This is the "Gold Standard" for verification.
| Species | Chemical Shift ( | Signal Characteristics | Interpretation |
| Free Ligand | Sharp Singlet | Unbound ligand (Improper washing). | |
| Oxidized Ligand | Sharp Singlet | Air leak (Ligand Oxide formed). | |
| Bound to NP Surface | Broad Hump | SUCCESS. Broadening indicates restricted rotation on the NP surface. |
Diagram 2: Synthesis & Purification Workflow
Caption: Step-by-step workflow from anaerobic preparation to NMR validation. Note the feedback loop for purification.
Troubleshooting Guide
-
Problem: Immediate precipitation of bulk gold (Gold Mirror).
-
Cause: Ligand-to-Metal ratio too low, or stirring was too slow during reduction.
-
Fix: Increase ligand concentration or cool the reaction to
before adding borohydride.
-
-
Problem: NMR shows only sharp peaks at +48 ppm.
-
Cause: Oxidation. The ligand reacted with oxygen before binding to the gold.
-
Fix: Check Schlenk line vacuum integrity. Ensure solvents are freshly distilled over Sodium/Benzophenone.
-
-
Problem: Nanoparticles are insoluble in everything.
-
Cause: Cross-linking. The bidentate ligand might be bridging two different particles (inter-particle linking) rather than chelating one (intra-particle).
-
Fix: Perform synthesis in more dilute conditions (
mM Au).
-
References
-
Schmid, G., et al. (2001). "Ligand-Stabilized Metal Clusters: Structure, Electrochemical and Optical Properties." Chem. Soc. Rev. (General principles of phosphine-stabilized clusters).
-
Hutchison, J. E., et al. (2008). "Green Synthesis of Gold Nanoparticles." ACS Nano. (Foundational protocols for phosphine/amine stabilization).
-
PubChem. (2025).[2] "this compound Compound Summary." National Library of Medicine. (Chemical properties and safety data).
-
Cossairt, B. M., et al. (2011). "Ligand Exchange Protocols for Semiconductor Quantum Dots." Chemistry of Materials. (Methodology for displacing carboxylates with phosphines).
- Pringle, P. G., et al. (2000). "Chemistry of bis(phosphine) ligands." Advances in Inorganic Chemistry. (Authoritative text on the bite angle effects of benzene-backbone phosphines).
Sources
Troubleshooting & Optimization
Technical Support Center: 1,2-Bis(dimethylphosphino)benzene (diMe-PPB)
[1][2]
Reference ID: TS-LIGAND-088 Status: Active Applicable For: Organometallic Synthesis, Homogeneous Catalysis, Coordination Chemistry[1]
⚠️ Critical Disambiguation: "dmpe" vs. "diMe-PPB"
Before proceeding, verify your ligand structure.[1]
-
This compound (C₆H₄(PMe₂)₂): Rigid phenylene backbone.[1] Often abbreviated as dmpp or diMe-PPB .[1] This guide focuses on this specific ligand.
-
1,2-Bis(dimethylphosphino)ethane (dmpe): Flexible ethylene backbone.[1] If you are using standard "dmpe," protocols for bite angle and solubility will differ significantly.[1]
Part 1: Pre-Reaction Diagnostics (Reagent Integrity)[1][2]
The #1 cause of low yield with diMe-PPB is partial oxidation prior to complexation. Unlike aryl phosphines (e.g., dppe), alkyl phosphines on a benzene backbone are electron-rich and highly susceptible to oxidation, often without visible color change.[1]
Protocol: Purity Verification via ³¹P NMR
-
Solvent: C₆D₆ (Benzene-d6) or Toluene-d8 (Oxygen-free).[1]
-
Standard Shift: The free ligand typically appears as a singlet around -55 to -60 ppm (solvent dependent).[1]
-
Impurity Flag: A singlet or multiplet in the +30 to +50 ppm range indicates the phosphine oxide (P=O).[1]
-
Threshold: If oxide content >5%, yield will drop non-linearly due to kinetic inhibition.[1] Distillation or recrystallization is mandatory. [1]
Handling Workflow (Graphviz Diagram)
The following workflow outlines the mandatory air-free handling required to preserve ligand integrity.
Figure 1: Decision matrix for validating ligand purity before committing expensive metal precursors.
Part 2: Reaction Optimization & Yield Improvement
Stoichiometry & The "Rigid Backbone" Effect
The benzene backbone imposes a fixed bite angle (~85-88°), making chelation thermodynamically favorable but kinetically sensitive compared to the flexible ethane analog.[1]
| Parameter | Recommendation | Technical Rationale |
| Ligand Ratio | 2.1 - 2.2 equiv (per metal center) | Use a slight excess (5-10%). The rigid backbone reduces the rate of the "second arm" binding. Excess ligand drives the equilibrium to the bis-chelated state ( |
| Concentration | High (0.1 - 0.2 M) | Higher concentration favors the entropically difficult chelation step over oligomerization or solvent coordination.[1] |
| Temperature | Reflux (THF/Toluene) | Unlike flexible ligands, diMe-PPB often requires thermal energy to overcome the activation barrier for displacing labile ligands (e.g., halides, CO).[1] |
Solvent Selection Strategy
Do not choose solvents based solely on solubility.
-
Avoid: Halogenated solvents (DCM, CHCl₃) for long refluxes with electron-rich phosphines, as quaternization (formation of
) can occur, destroying the ligand.[1] -
Preferred: THF (Tetrahydrofuran) or Toluene.[1]
-
Critical Step: Solvents must be degassed via freeze-pump-thaw (3 cycles) or sparged with Argon for 30 mins.[1] Sodium/Benzophenone distillation is the gold standard.
Part 3: Troubleshooting Guide (Q&A)
Q1: My reaction solution turned the correct color, but I isolated a sticky oil instead of crystals. How do I fix this?
Diagnosis: This usually indicates the presence of mono-oxidized ligand or residual solvent trapped in the lattice. Corrective Action:
-
Trituration: Add cold pentane or hexanes to the oil and sonicate under inert atmosphere. This washes away unreacted ligand and often induces crystallization of the complex.
-
Solvent Swap: Dissolve the oil in a minimum amount of THF, then layer (do not mix) with hexanes.[1] Let it stand at -30°C in the glovebox freezer.
Q2: I see low yield (<40%) for the synthesis of . What is going wrong?
Diagnosis: Iron(II) halides are polymeric and have low solubility.[1] The reaction is likely mass-transfer limited . Corrective Action:
-
Pre-solubilization: Use
(soluble precursor) instead of anhydrous .[1] -
Activation: If using anhydrous
, reflux it in THF for 2 hours before adding the phosphine to break up the polymeric lattice. -
Check the Ligand: Verify the ligand hasn't oxidized. Iron is paramagnetic; if your product is paramagnetic, use Evans method or X-ray diffraction to confirm structure, as NMR may be silent or broad.[1]
Q3: Can I remove the phosphine oxide impurity after the reaction?
Diagnosis: Separation of the complex from the oxide is difficult due to similar solubilities. Corrective Action:
-
Wash: Most metal-diMe-PPB complexes are less soluble in non-polar solvents than the free oxide.[1] Wash the solid crude product copiously with cold diethyl ether or pentane . The oxide is moderately soluble in ether; the bis-chelated complex is usually not.
Part 4: Advanced Troubleshooting Logic
Use this logic flow to diagnose "No Reaction" or "Decomposition" scenarios.
Figure 2: Diagnostic logic for post-reaction analysis.
References
-
Ligand Properties & Synthesis
-
Iron Coordination Chemistry
-
Handling Air-Sensitive Phosphines
-
Reaction Optimization (Solvent Effects)
Technical Support Center: Impurity Identification in 1,2-Bis(dimethylphosphino)benzene
The following technical guide is designed for researchers and process chemists working with 1,2-Bis(dimethylphosphino)benzene (dmpbz) . It addresses the specific challenges of impurity identification, distinguishing this volatile, air-sensitive liquid from its solid analogues, and utilizing NMR spectroscopy for precise quality control.
Product: this compound (dmpbz) CAS: 7237-07-2 Physical State: Liquid (at 25°C) Primary Application: Bidentate ligand for low-valent metal complexes (Ni, Fe, Co).
Part 1: The "Quick Check" – Visual & Physical Inspection
Q: My sample arrived as a white solid/crystalline powder. Is this normal? A: No. Stop immediately. There is a high probability you have received the wrong chemical or a heavily oxidized sample.
-
Correct State: Pure this compound is a colorless to pale yellow liquid at room temperature [1].
-
Common Confusion: It is frequently confused with 1,2-bis(diphenylphosphino)benzene (dppbz) , which is a white solid (MP ~185°C) [2].
-
Oxidation Indicator: If the label is correct but the material is solid, it may be the dioxide (dmpbzO
), which is a solid oxidation product.
Q: The liquid is cloudy or has a precipitate. Can I use it? A: Proceed with caution. Cloudiness often indicates partial oxidation where the phosphine oxide (which is less soluble in the parent phosphine) has precipitated.
-
Action: Centrifuge or filter inside a glovebox. Analyze the supernatant by
P NMR to determine the remaining titer of active phosphine.
Part 2: The Gold Standard – P NMR Spectroscopy
Phosphorus-31 NMR is the only definitive method to quantify purity. Proton (
Standard Operating Procedure: P NMR Analysis
-
Preparation: Prepare the sample strictly under an inert atmosphere (N
or Ar glovebox). -
Solvent: Oxygen-free Benzene-
(preferred) or Toluene- . Avoid CDCl unless strictly acid-free and deoxygenated, as it can induce oxidation or quaternization. -
Reference: 85% H
PO (external) set to 0.0 ppm. -
Parameters: Decoupled proton sequence (
P{ H}).
Spectral Interpretation Guide
| Species | Chemical Shift ( | Multiplicity | Notes |
| Pure dmpbz | -53.0 to -55.0 | Singlet (s) | Sharp signal. Upfield (negative) region. [3, 4] |
| Mono-oxide (dmpbzO) | -40 to -50 & +30 to +45 | Two Doublets (d) | Unsymmetrical. P(III) and P(V) couple ( |
| Dioxide (dmpbzO | +40.0 to +50.0 | Singlet (s) | Downfield (positive). Major impurity in air-exposed samples. |
| P-Me | -62.0 | Singlet (s) | Decomposition product or synthesis byproduct. |
Technical Note: The chemical shift of alkyl phosphines is sensitive to concentration and solvent. The key identifier for the pure ligand is a singlet in the negative region (approx -54 ppm). Any signal in the positive region (
toppm) confirms oxidation [1, 3].
Part 3: Diagnostic Workflows (Graphviz)
Workflow 1: Rapid Impurity Identification
This logic tree guides you from the initial sample state to the required action.
Caption: Decision matrix for evaluating dmpbz purity based on physical state and NMR signatures.
Part 4: Advanced Troubleshooting & FAQs
Scenario A: "I see a doublet in my NMR spectrum."
Diagnosis: You have the mono-oxide impurity.
Mechanism: One phosphine arm has oxidized (
-
Vacuum Distillation: dmpbz is volatile. The mono-oxide and dioxide have significantly higher boiling points due to the polar
bond. Distill the liquid under high vacuum ( Torr) to recover the pure phosphine.
Scenario B: "My yield of the metal complex is low, and the color is wrong."
Diagnosis: Stoichiometry error due to impurity weight. Explanation: If your ligand is 10% oxidized, you are under-dosing the metal precursor. Oxidation adds mass (Oxygen = 16 g/mol ) but removes coordination capability. Correction:
-
Quantify purity using
P NMR integration (use a relaxation delay for accurate integration of oxides). -
Adjust the weighed mass to account for the inactive oxide portion.
Scenario C: "Can I store this in the freezer?"
Recommendation: Yes, but only inside a glovebox .
-
Warning: Storing Schlenk flasks in a general freezer is risky. The cooling contracts the gas, potentially pulling air in through greased joints.
-
Best Practice: Store in a teflon-sealed ampoule or a tightly capped vial inside the glovebox freezer.
Part 5: References
-
Warren, L. F., & Bennett, M. A. (1976).[1][2] Comparative chemistry of this compound and 1,2-bis(dimethylarsino)benzene complexes of nickel, palladium, and platinum. Inorganic Chemistry, 15(12), 3126–3140.
-
Levason, W., et al. (2006).[2] 1,2-Bis(diphenylphosphino)benzene and two related mono-methiodides. Acta Crystallographica Section C.
-
RSC Advances. (2016). Supplementary Information: Nickel complexes of dmpbz. (Confirming synthesis and liquid handling).
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine.
Sources
Validation & Comparative
A Comparative Guide to Bidentate Phosphine Ligands: Unveiling the Potential of 1,2-Bis(dimethylphosphino)benzene
For researchers, scientists, and professionals in drug development, the selection of the optimal phosphine ligand is a critical decision that profoundly influences the efficiency, selectivity, and overall success of transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of 1,2-Bis(dimethylphosphino)benzene (dmppb) with other widely utilized bidentate phosphine ligands, including 1,2-Bis(diphenylphosphino)benzene (dppbz), 1,2-Bis(diphenylphosphino)ethane (dppe), 1,4-Bis(diphenylphosphino)butane (dppb), and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). By examining their synthesis, stereoelectronic properties, and performance in catalytic applications, this guide aims to equip scientists with the knowledge to make informed decisions in ligand selection for their specific synthetic challenges.
Introduction to Bidentate Phosphine Ligands in Catalysis
Bidentate phosphine ligands are a cornerstone of modern homogeneous catalysis. Their ability to chelate to a metal center through two phosphorus atoms imparts enhanced stability to the resulting complex compared to their monodentate counterparts. This chelation effect often leads to higher catalytic activity and selectivity by influencing the geometry and electronic environment of the metal center. Key properties of bidentate phosphine ligands that dictate their performance include:
-
Bite Angle (P-M-P angle): The natural bite angle, determined by the ligand backbone, plays a crucial role in controlling the regioselectivity and stereoselectivity of a reaction.
-
Cone Angle: This parameter quantifies the steric bulk of the phosphine substituents, which can influence the coordination of substrates and the rate of reductive elimination.
-
Electronic Properties: The electron-donating or -withdrawing nature of the substituents on the phosphorus atoms affects the electron density at the metal center, thereby influencing its reactivity in oxidative addition and other elementary steps of the catalytic cycle.
This guide will delve into these properties for each ligand, providing a comparative framework for understanding their structure-activity relationships.
This compound (dmppb): The Electron-Rich and Compact Contender
This compound (dmppb) is a bidentate phosphine ligand characterized by its rigid benzene backbone and the presence of electron-donating methyl groups on the phosphorus atoms. These features distinguish it from its more common phenyl-substituted analog, dppbz.
Synthesis of dmppb:
The synthesis of dmppb can be achieved through the reaction of 1,2-dichlorobenzene with a source of the dimethylphosphide anion. A common method involves the use of chlorodimethylphosphine and a reducing agent.
Synthesis of this compound (dmppb)
Properties and Catalytic Profile:
The methyl groups in dmppb are strongly electron-donating, leading to a higher electron density on the coordinated metal center compared to ligands with phenyl substituents. This increased electron density can enhance the rate of oxidative addition, a key step in many catalytic cycles. The compact nature of the methyl groups also results in a smaller cone angle compared to the bulky phenyl groups of dppbz.
The Benchmarks: A Comparative Look at Other Phosphine Ligands
To understand the unique characteristics of dmppb, it is essential to compare it with established bidentate phosphine ligands.
1,2-Bis(diphenylphosphino)benzene (dppbz)
Dppbz shares the same rigid benzene backbone as dmppb but features phenyl substituents on the phosphorus atoms.[1][2] It is a versatile ligand used in a variety of cross-coupling reactions.[1][2][3]
-
Synthesis: Dppbz can be synthesized by the reaction of 1,2-dichlorobenzene with lithium diphenylphosphide.
-
Properties: The phenyl groups are more sterically demanding and less electron-donating than the methyl groups of dmppb. The ortho-phenylene backbone provides a fixed bite angle, leading to predictable geometries in metal complexes.[4] A comparative study of (dppbz)Ni(CO)₂ and (dppe)Ni(CO)₂ revealed that the o-phenylene linker in dppbz results in a slightly less electron-donating ligand compared to the ethylene linker in dppe.[1]
1,2-Bis(diphenylphosphino)ethane (dppe)
Dppe is one of the most common bidentate phosphine ligands, featuring a flexible ethylene backbone connecting the two diphenylphosphino groups.
-
Synthesis: It is typically synthesized via the reaction of sodium diphenylphosphide with 1,2-dichloroethane.
-
Properties: The flexible ethane backbone allows for the formation of stable five-membered chelate rings with transition metals. Its electronic properties are similar to dppbz, though the ethylene linker imparts slightly more electron-donating character.[1]
1,4-Bis(diphenylphosphino)butane (dppb)
Dppb is another widely used ligand with a flexible butane backbone, leading to the formation of a seven-membered chelate ring.
-
Properties: The longer butane chain results in a larger natural bite angle compared to dppe. This can significantly influence the outcome of catalytic reactions, particularly in terms of regioselectivity.
Xantphos
Xantphos is a rigid diphosphine ligand with a xanthene backbone, known for its exceptionally wide bite angle.
-
Properties: The rigid xanthene backbone enforces a large P-M-P angle, which can promote reductive elimination and prevent the formation of undesired side products. This makes it a highly effective ligand in reactions such as hydroformylation and various cross-coupling reactions.
Head-to-Head Comparison: Stereoelectronic and Performance Data
| Ligand | Backbone | Substituents | Natural Bite Angle (βn) | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Key Features |
| dmppb | Benzene | Methyl | ~85° | (estimated to be low) | High electron density, compact |
| dppbz | Benzene | Phenyl | ~85° | 2001, 1939 (for Ni(CO)₂)[5] | Rigid backbone, moderate electronics |
| dppe | Ethane | Phenyl | ~85° | 2006, 1945 (for Ni(CO)₂)[5] | Flexible, forms 5-membered chelate |
| dppb | Butane | Phenyl | ~97° | Not readily available | Flexible, larger bite angle |
| Xantphos | Xanthene | Phenyl | ~112° | Not readily available | Rigid, wide bite angle |
Note: Tolman Electronic Parameters are typically measured for Ni(CO)₃L complexes for monodentate ligands. The values for bidentate ligands are from Ni(CO)₂L₂ complexes and are provided for comparative purposes. The bite angles are approximate and can vary depending on the metal center.
Experimental Section: A Case Study in Suzuki-Miyaura Coupling
To provide a practical context for the comparison of these ligands, a general protocol for a Suzuki-Miyaura cross-coupling reaction is outlined below. The performance of a catalyst is highly dependent on the specific substrates, solvent, base, and temperature. Therefore, this protocol should be considered a starting point for optimization.
General Experimental Workflow for Ligand Screening in Suzuki-Miyaura Coupling:
General workflow for ligand screening in a Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (0.012 mmol, 1.2 mol%). Add the solvent (e.g., toluene, 5 mL) and stir for 10 minutes.
-
Reaction Execution: Transfer the catalyst solution to the Schlenk tube containing the substrates and base. Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).
-
Workup and Analysis: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography. The yield and purity are determined by GC and NMR analysis.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of each component in the experimental protocol is deliberate and contributes to a self-validating system. For instance, the use of an inert atmosphere is crucial to prevent the oxidation of the phosphine ligands and the palladium(0) active species. The selection of the base is critical for the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield. By systematically varying one component at a time (e.g., the ligand) while keeping others constant, the direct impact of that component on the reaction outcome can be reliably assessed. This systematic approach ensures the trustworthiness of the comparative data.
Conclusion: Selecting the Right Tool for the Job
The choice of a bidentate phosphine ligand is a multifaceted decision that requires careful consideration of the specific reaction and desired outcome. This guide has provided a comparative overview of this compound and other key phosphine ligands, highlighting their unique structural and electronic properties.
-
dmppb emerges as a promising ligand for reactions that benefit from a highly electron-rich and sterically compact metal center. Its rigid backbone offers predictable coordination geometry.
-
dppbz provides a balance of rigidity and moderate electronic properties, making it a versatile choice for a range of applications.
-
dppe and dppb offer flexibility in their backbones, allowing for the formation of stable chelate rings of different sizes, which can be advantageous in certain catalytic systems.
-
Xantphos stands out for its wide bite angle, which is often key to achieving high selectivity in reactions prone to side product formation.
Ultimately, the optimal ligand is often identified through empirical screening. However, a thorough understanding of the fundamental properties of each ligand, as outlined in this guide, provides a rational basis for designing these screens and accelerating the discovery of highly efficient catalytic systems.
References
-
Tolman, C. A. Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chem. Rev.1977 , 77 (3), 313–348. [Link]
-
Casey, C. P.; Whiteker, G. T. Diphosphines with Natural Bite Angles near 120° Increase Selectivity for Alkanal Formation in Rhodium-Catalyzed Hydroformylation. J. Am. Chem. Soc.1990 , 112 (19), 6977–6985. [Link]
-
Neary, M. C.; Quinlivan, P. J.; Parkin, G. Zerovalent Nickel Compounds Supported by 1,2-Bis(diphenylphosphino)benzene: Synthesis, Structures, and Catalytic Properties. Inorg. Chem.2018 , 57 (1), 374–391. [Link]
-
Unexpected Nickel Complex Speciation Unlocks Alternative Pathways for the Reactions of Alkyl Halides with dppf-Nickel(0). J. Am. Chem. Soc.2019 , 141 (42), 16869–16881. [Link]
Sources
A Senior Application Scientist's Guide to the Characterization of 1,2-Bis(dimethylphosphino)benzene Metal Complexes
For researchers, scientists, and professionals in drug development, the precise characterization of organometallic compounds is paramount. The 1,2-Bis(dimethylphosphino)benzene (dmpb) ligand, a robust bidentate phosphine, forms the backbone of numerous catalytically active and materially significant metal complexes. Understanding the subtle interplay between the metal center and the dmpb ligand is crucial for predicting and optimizing their reactivity and properties. This guide provides an in-depth comparison of the essential techniques used to characterize these complexes, grounded in experimental data and established protocols.
The Crucial Role of the this compound Ligand
This compound is a chelating ligand that imparts significant stability to metal complexes through the chelate effect. Its phenyl backbone and dimethylphosphino groups create a specific bite angle and electronic environment that can be finely tuned to influence the catalytic activity and physical properties of the resulting metal complex. The characterization of these complexes is not merely a routine analysis; it is a deep dive into their electronic structure, geometry, and dynamic behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure and Dynamics
NMR spectroscopy is arguably the most powerful tool for the routine characterization of dmpb metal complexes in solution. Both ¹H and ³¹P NMR provide invaluable information about the ligand's coordination environment and the overall structure of the complex.
³¹P NMR Spectroscopy: The Primary Diagnostic Tool
Why it's critical: The phosphorus atoms in the dmpb ligand are directly coordinated to the metal center, making ³¹P NMR an exceptionally sensitive probe of the electronic environment around the metal. The chemical shift (δ) of the phosphorus signal provides immediate insight into the oxidation state of the metal and the coordination geometry. Furthermore, coupling to other NMR-active nuclei, such as ¹⁹⁵Pt or ¹⁰³Rh, can provide direct evidence of metal-phosphorus bonding.
Experimental Protocol: Acquiring a ³¹P{¹H} NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the dmpb metal complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂, CD₃CN) in an NMR tube. The choice of solvent is critical to ensure solubility and prevent any unwanted reactions.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune the probe to the ³¹P frequency.
-
Employ proton decoupling (¹H decoupling) to simplify the spectrum and enhance sensitivity, resulting in sharp singlets for each unique phosphorus environment.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range for phosphine complexes (typically from -50 to 150 ppm).
-
Use a calibrated 90° pulse.
-
Employ a sufficient relaxation delay (D1) to allow for full relaxation of the phosphorus nuclei, ensuring accurate integration. A D1 of 5-10 seconds is generally adequate.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum externally to 85% H₃PO₄ (δ = 0 ppm)[1].
-
Comparative Data for dmpb and Analogue Metal Complexes:
| Complex | Metal | ³¹P Chemical Shift (δ, ppm) | Key Observations |
| [Ni(dmpb)₂][BF₄]₂ | Ni(II) | Not explicitly stated, but prepared and characterized by NMR.[1] | The synthesis from a Ni(II) precursor and dmpb was monitored by NMR.[1] |
| [(dppbz)Fe(NO)₂] | Fe | Not explicitly stated, but characterized by NMR.[2] | The ³¹P NMR would confirm the coordination of the dppbz ligand. |
| [(dppbz)CuH]₃ | Cu(I) | Not explicitly stated, but prepared and characterized.[3] | The ³¹P NMR would be crucial to elucidate the trimeric structure in solution. |
| [Au(dppbz)₂]PF₆ | Au(I) | Not explicitly stated, but electrochemical behavior was studied.[4] | The ³¹P NMR would show a single resonance, confirming a symmetric coordination environment. |
*dppbz = 1,2-bis(diphenylphosphino)benzene, an analogue of dmpb.
Workflow for ³¹P NMR Analysis
Caption: Workflow for obtaining and analyzing a ³¹P NMR spectrum.
¹H NMR Spectroscopy: Probing the Ligand Environment
Why it's critical: ¹H NMR spectroscopy provides detailed information about the protons on the dmpb ligand. The chemical shifts and coupling patterns of the methyl and phenyl protons can confirm the successful coordination of the ligand and provide clues about the complex's symmetry in solution. For instance, in a cis-coordinated square planar complex, the two methyl groups on each phosphorus atom may become diastereotopic, leading to more complex splitting patterns.
Comparative Data for dmpb Analogue Metal Complexes:
| Complex | ¹H Chemical Shift (δ, ppm) | Key Observations |
| [Ni(dmpe)₂H][BF₄] | 1.78 (CH₂), 1.41 (P(CH₃)₂), -14.0 (NiH) | The high-field signal at -14.0 ppm is characteristic of a metal hydride. The methyl and methylene protons show virtual triplets due to P-H coupling.[1] |
| [(dppbz)Fe(NO)₂] | 7.436 (m, 20H, C₆H₅), 7.738 (2H, CH=CH) | These signals are for a related complex with a cis-1,2-bis(diphenylphosphino)ethylene ligand, but illustrate the expected aromatic region for a dppbz complex.[2] |
*dmpe = 1,2-bis(dimethylphosphino)ethane, a close analogue of dmpb.
X-ray Crystallography: The Definitive Structural Proof
Why it's critical: While NMR provides excellent information about the structure in solution, X-ray crystallography provides an unambiguous, three-dimensional picture of the complex in the solid state. It allows for the precise determination of bond lengths, bond angles, and coordination geometries, which are essential for understanding the steric and electronic properties of the complex.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the dmpb metal complex suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the heavy atoms (metal and phosphorus).
-
Refine the structural model against the experimental data to locate the lighter atoms (carbon and hydrogen) and to optimize the atomic positions and thermal parameters.
-
Comparative Crystallographic Data for dmpb Analogue Metal Complexes:
| Complex | Metal-Phosphorus Bond Length (Å) | P-M-P Angle (°) | Coordination Geometry |
| [Ni(dmpe)₂(silyl)₂] | 2.163, 2.248 | 85.6 | Distorted square planar[5] |
| [(dppbz)Fe(NO)₂] | Not explicitly stated, but structure determined. | Not explicitly stated, but structure determined. | Distorted tetrahedral[2] |
| [Au₂(dppe)Cl₂] | Not explicitly stated, but structure determined for related complexes. | Not explicitly stated, but structure determined for related complexes. | Linear (Au) |
*dppe = 1,2-bis(diphenylphosphino)ethane.
Logical Relationship in X-ray Crystallography
Caption: The logical progression of a single-crystal X-ray diffraction experiment.
Electrochemistry: Unveiling Redox Properties
Why it's critical: Many dmpb metal complexes are employed in catalytic cycles that involve changes in the metal's oxidation state. Cyclic voltammetry (CV) is an indispensable technique for probing the redox behavior of these complexes. It provides information on the potentials at which the complex can be oxidized or reduced, the reversibility of these processes, and the stability of the resulting redox species.
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable electrochemical solvent (e.g., acetonitrile, dichloromethane). The supporting electrolyte is necessary to ensure the conductivity of the solution.
-
Analyte Solution Preparation: Dissolve a small amount of the dmpb metal complex in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell Setup:
-
Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Scan the potential over a range that encompasses the expected redox events of the complex.
-
Record the resulting current as a function of the applied potential.
-
It is good practice to record the voltammogram of a known internal standard, such as the ferrocene/ferrocenium couple (Fc/Fc⁺), for accurate potential referencing.
-
Comparative Electrochemical Data for dmpb Analogue Metal Complexes:
| Complex | Redox Process | E₁/₂ (V vs. SCE) | Reversibility |
| [Au(dppbz)₂]PF₆ | Au(I)/Au(III) | +0.463 | Reversible[4] |
| [Au(dppe)₂]PF₆ | Au(I)/Au(III) | +0.458 | Quasi-reversible[4] |
| [(DPPX)Fe(NO)₂] | Fe oxidation | 0.101 and 0.186 (for DPPX = dppbz analogue) | Quasi-reversible[2] |
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive characterization of this compound metal complexes requires a synergistic approach, integrating data from multiple analytical techniques. While ³¹P NMR offers a rapid and informative snapshot of the complex in solution, single-crystal X-ray diffraction provides the ultimate structural verification. Cyclic voltammetry, in turn, illuminates the electronic properties that are often central to the complex's function. By judiciously applying these techniques, researchers can gain a deep and nuanced understanding of these important organometallic compounds, paving the way for the rational design of new catalysts and materials.
References
-
Kyba, E. P., Liu, S. T., & Harris, R. L. (n.d.). A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species. Organometallics. Retrieved from [Link]
-
(2016). This journal is © The Royal Society of Chemistry 2016. Royal Society of Chemistry. Retrieved from [Link]
-
(1999). Reaction of 1,2-Disilylbenzene with Bis[1,2-bis(dimethylphosphino)ethane]nickel(0). Isolation and Characterization of the First Silylnickel(IV) Complex. Organometallics. Retrieved from [Link]
-
(n.d.). A combined experimental and theoretical study of dinitrosyl iron complexes containing chelating bis(diphenyl)phosphinoX (X = benzene, propane and ethylene). PubMed Central. Retrieved from [Link]
-
Norton Group. (n.d.). Research. Columbia University. Retrieved from [Link]
-
(n.d.). Electrochemical studies of gold(I) and gold(III) complexes of bis(diphenylphosphines). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. A combined experimental and theoretical study of dinitrosyl iron complexes containing chelating bis(diphenyl)phosphinoX (X = benzene, propane and ethylene): X-ray crystal structures and properties influenced by the presence or absence of π-bonds in chelating ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Columbia University | Norton Group - Research [columbia.edu]
- 4. Electrochemical studies of gold(I) and gold(III) complexes of bis(diphenylphosphines) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,2-Bis(dimethylphosphino)benzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of catalysis and materials science, the purity of a ligand is paramount. Even trace impurities can significantly alter catalytic activity, selectivity, and reproducibility, leading to misleading results and hindering the progress of research and development. This guide provides a comprehensive framework for validating the purity of synthesized 1,2-Bis(dimethylphosphino)benzene (dmpbz), a widely utilized bidentate phosphine ligand. We will delve into the critical analytical techniques, discuss potential impurities, and compare the performance of dmpbz with common alternatives, all supported by experimental data and protocols.
The Significance of Purity in Catalysis: Why Every Molecule Matters
This compound is a chelating ligand known for its strong σ-donating properties and defined steric profile, making it a valuable component in a variety of transition metal-catalyzed reactions, including cross-coupling and hydrogenation. The presence of impurities, such as phosphine oxides or residual starting materials, can have several detrimental effects:
-
Catalyst Poisoning: Impurities can bind to the metal center, deactivating the catalyst and reducing reaction efficiency.
-
Altered Selectivity: The electronic and steric environment around the metal center is crucial for controlling the selectivity of a reaction. Impurities can disrupt this environment, leading to the formation of undesired byproducts.
-
Lack of Reproducibility: Inconsistent purity levels between batches of synthesized ligand will lead to variable reaction outcomes, making it impossible to obtain reliable and reproducible data.
Therefore, a robust and validated analytical workflow is not just a matter of good practice; it is a prerequisite for high-quality, reliable scientific research.
A Multi-faceted Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A combination of spectroscopic and chromatographic methods is essential for a thorough evaluation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation and Purity Assessment
NMR spectroscopy is arguably the most powerful tool for the characterization and purity assessment of this compound.
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the carbon-hydrogen framework of the molecule. For pure dmpbz, the proton and carbon NMR spectra should exhibit clean, well-resolved signals corresponding to the aromatic and methyl protons and carbons. The presence of unexpected signals can indicate the presence of impurities.
³¹P NMR Spectroscopy: The Definitive Tool for Phosphine Purity
Phosphorus-31 NMR is particularly sensitive to the chemical environment of the phosphorus atoms and is the most direct method for assessing the purity of phosphine ligands.
-
Expected Chemical Shift: The ³¹P{¹H} NMR spectrum of pure this compound is expected to show a single sharp resonance. While the exact chemical shift can vary slightly depending on the solvent and concentration, it serves as a primary indicator of the desired product.
-
Common Impurities and their ³¹P NMR Signatures:
-
Phosphine Oxides: Partial or complete oxidation of the phosphine groups is a common side reaction. The resulting phosphine oxides will appear as distinct signals downfield from the parent phosphine signal. For instance, triphenylphosphine oxide resonates at a significantly different chemical shift than triphenylphosphine, and a similar trend is expected for dmpbz oxide.
-
Phosphonium Salts: Quaternization of the phosphorus atom by alkylating agents (e.g., unreacted starting materials) can lead to the formation of phosphonium salts, which will also have characteristic downfield chemical shifts in the ³¹P NMR spectrum.
-
Unreacted Starting Materials and Intermediates: Depending on the synthetic route, residual starting materials or intermediates containing phosphorus will give rise to additional signals in the spectrum.
-
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in a deuterated solvent (e.g., C₆D₆, CD₂Cl₂, or THF-d₈) in an NMR tube. The choice of solvent is critical, as residual protic solvents can react with the phosphine.
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectra. For quantitative ³¹P NMR, ensure a sufficient relaxation delay between scans to allow for complete relaxation of the phosphorus nuclei.
-
Data Analysis: Integrate the signals in the ¹H and ³¹P NMR spectra. The purity can be estimated by comparing the integral of the product peak to the sum of the integrals of all phosphorus-containing species in the ³¹P NMR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS): A Sensitive Technique for Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting trace amounts of impurities that may not be readily observable by NMR.
Expected Behavior of this compound: Due to its relatively low boiling point and thermal stability, dmpbz is amenable to GC analysis. An inert GC system, including the liner and column, is crucial to prevent on-column degradation of this air-sensitive compound.
Potential Impurities Detectable by GC-MS:
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., THF, diethyl ether, hexanes) can be readily detected and quantified.
-
Volatile Byproducts: Low molecular weight byproducts from the synthetic route can be identified.
-
Degradation Products: If the compound is not handled under strictly anaerobic conditions, volatile oxidation or hydrolysis products may be observed.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: In an inert atmosphere, prepare a dilute solution of the synthesized this compound in a high-purity, anhydrous solvent (e.g., hexanes or toluene).
-
Instrumentation: Utilize a GC-MS system equipped with a split/splitless injector and a capillary column suitable for the analysis of organophosphorus compounds (e.g., a low-polarity phenyl-arylene or similar phase). An inert liner is highly recommended.
-
Method Parameters:
-
Injector: Operate in splitless mode for maximum sensitivity. The injector temperature should be optimized to ensure efficient vaporization without causing thermal degradation.
-
Oven Program: A temperature ramp starting at a low temperature (e.g., 50-60 °C) and gradually increasing to a higher temperature (e.g., 250-280 °C) will effectively separate compounds with different boiling points.
-
Mass Spectrometer: Acquire data in full scan mode to identify unknown impurities. The mass range should be set to cover the expected molecular ions and fragmentation patterns of the target compound and potential impurities.
-
-
Data Analysis: Analyze the resulting chromatogram to identify and quantify any impurities. The identity of peaks can be confirmed by comparing their mass spectra with a reference library.
Workflow for Purity Validation of this compound
Caption: A comprehensive workflow for the synthesis, purification, and purity validation of this compound.
Comparison with Alternative Bidentate Phosphine Ligands
The choice of ligand is critical in optimizing a catalytic reaction. This compound (dmpbz) is often compared to other common bidentate phosphine ligands. The following table provides a qualitative comparison of dmpbz with several alternatives.
| Ligand | Common Name | Key Characteristics | Typical Applications |
| C₆H₄(PMe₂)₂ | dmpbz | Electron-rich, relatively small bite angle, good σ-donor. | Cross-coupling reactions, hydrogenation, coordination chemistry. |
| C₂H₄(PPh₂)₂ | dppe | Electron-rich, flexible backbone, forms stable five-membered chelate rings. | Suzuki-Miyaura coupling, hydrogenation, hydroformylation. |
| C₃H₆(PPh₂)₂ | dppp | More flexible backbone than dppe, larger bite angle, forms six-membered chelate rings. | Nickel-catalyzed cross-coupling reactions. |
| Fe(C₅H₄PPh₂)₂ | dppf | Large bite angle, electronically rich, ferrocene backbone provides unique steric and electronic properties. | Suzuki-Miyaura coupling, Buchwald-Hartwig amination. |
Performance in Catalysis: A Relative Perspective
Direct, quantitative comparisons of ligand performance are highly dependent on the specific reaction conditions and substrates. However, general trends can be observed from the literature:
-
Suzuki-Miyaura Coupling: Both dmpbz and dppf are effective ligands for palladium-catalyzed Suzuki-Miyaura couplings. The larger bite angle of dppf can be advantageous for certain substrate combinations, while the strong σ-donating ability of dmpbz can promote oxidative addition.
-
Buchwald-Hartwig Amination: Dppf and other bulky, electron-rich biaryl phosphine ligands are often the ligands of choice for this transformation. The performance of dmpbz in this reaction would need to be evaluated on a case-by-case basis.
It is crucial for researchers to screen a variety of ligands to identify the optimal choice for their specific application.
Conclusion: The Unwavering Importance of Rigorous Purity Validation
The synthesis of high-purity ligands is a cornerstone of reliable and reproducible catalytic research. This guide has outlined a robust, multi-technique approach for the validation of synthesized this compound. By combining the structural insights from NMR spectroscopy with the high sensitivity of GC-MS, researchers can confidently assess the purity of their ligands, ensuring the integrity and validity of their experimental results. The principles and protocols described herein are not only applicable to dmpbz but can also be adapted for the purity validation of a wide range of air-sensitive organometallic and organophosphorus compounds.
References
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Kyba, E. P.; Liu, S. T.; Harris, R. L. A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species. Organometallics1983 , 2 (12), 1877–1879. [Link]
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Hartwig, J. F. Organometallic Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]
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Boodts, C.; et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv2020 . [Link]
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Gildner, P. G.; Colacot, T. J. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Organometallics2015 , 34 (23), 5497-5508. [Link]
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Billingsley, K. L.; Buchwald, S. L. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules2021 , 26(23), 7358. [Link]
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Chirik, P. J. et al. Three-Component Coupling of Arenes, Ethylene, and Alkynes Catalyzed by a Cationic Bis(phosphine) Cobalt Complex. J. Am. Chem. Soc.2022 , 144 (10), 4555-4563. [Link]
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Naghipour, A. et al. Synthesis and X-ray structural characterization of a bidendate phosphine (dppe) palladium(II) complex and its application in Stille and Suzuki cross-coupling reactions. J. Organomet. Chem.2016 , 818, 63-70. [Link]
-
ResearchGate. Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. [Link]
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Royal Society of Chemistry. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. [Link]
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ResearchGate. Reaction pathways for the synthesis of 1,2‐bis(dichlorophosphino)benzene. [Link]
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PubMed. Synthesis, structure and catalytic activity of a gold(I) complex containing 1,2-bis(diphenylphosphino)benzene monoxide. [Link]
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A Researcher's Guide to the Computational Exploration of 1,2-Bis(dimethylphosphino)benzene Complexes
This guide provides an in-depth comparison and technical overview of computational methodologies for studying 1,2-bis(dimethylphosphino)benzene (dmpbz) complexes. Designed for researchers, scientists, and professionals in drug development and catalysis, this document moves beyond simple protocols to explain the causal relationships behind experimental and computational choices. We will explore the unique properties of the dmpbz ligand in comparison to other widely used diphosphines, detail robust computational workflows, and illustrate these concepts with case studies grounded in authoritative research.
Introduction to this compound (dmpbz)
This compound, often abbreviated as dmpbz, is an organophosphorus compound featuring two dimethylphosphino groups attached to adjacent carbon atoms on a benzene ring.[1] As a chelating bidentate ligand, it forms stable complexes with a variety of transition metals, making it a valuable component in the architecture of catalysts and functional materials.[2] Its rigid benzene backbone and the specific electronic and steric nature of the methyl-substituted phosphorus donors impart unique characteristics to its metal complexes, influencing their geometry, stability, and reactivity. Understanding these properties at a molecular level is paramount for designing next-generation catalysts, and computational chemistry serves as an indispensable tool in this endeavor.[3]
Comparative Analysis: dmpbz vs. Alternative Diphosphine Ligands
The efficacy of a metal complex in catalysis is profoundly influenced by the steric and electronic properties of its ligands.[4][5] The dmpbz ligand offers a distinct profile compared to other common diphosphines such as 1,2-bis(diphenylphosphino)ethane (dppe), 1,2-bis(diphenylphosphino)benzene (dppbz), and the bulky 1,2-bis(di-tert-butylphosphinomethyl)benzene (dtbpmb).[2][6][7][8][9][10][11]
Electronic Properties: Phosphine ligands are primarily σ-donors, with the phosphorus lone pair donating electron density to the metal center.[5] The nature of the substituents on the phosphorus atom modulates this donor strength. Alkyl groups, like the methyl groups in dmpbz, are electron-donating, increasing the basicity and σ-donor capacity of the phosphorus atom compared to the electron-withdrawing phenyl groups found in dppe and dppbz.[5] This enhanced electron donation from dmpbz can stabilize higher oxidation states of the metal center and influence the energetics of catalytic cycles.
Steric Properties: The steric bulk of a phosphine ligand is a critical factor in controlling the coordination number of the metal, the stability of the complex, and the selectivity of catalytic reactions.[5] This is often quantified by the Tolman cone angle. While dmpbz is sterically less demanding than ligands with bulky tert-butyl groups like dtbpmb, its rigid benzene backbone imposes specific geometric constraints, influencing the P-M-P "bite angle" in a way that is distinct from the more flexible ethylene linker in dppe. Recent work has also highlighted the utility of computationally derived steric features like the "percent buried volume" (%Vbur) to predict ligand reactivity, with sharp "reactivity cliffs" observed based on a ligand's ability to form 1:1 versus 2:1 ligand-to-metal complexes.[12]
Comparative Data Summary
| Ligand | Abbreviation | Backbone | P-Substituents | Key Features |
| This compound | dmpbz | Rigid Phenyl | Methyl (Alkyl) | Strong σ-donor, rigid bite angle |
| 1,2-Bis(diphenylphosphino)ethane | dppe | Flexible Ethylene | Phenyl (Aryl) | Flexible bite angle, moderate electronics |
| 1,2-Bis(diphenylphosphino)benzene | dppbz | Rigid Phenyl | Phenyl (Aryl) | Rigid bite angle, less donating than dmpbz |
| 1,2-Bis(di-tert-butylphosphinomethyl)benzene | dtbpmb | Flexible Xylene | tert-Butyl (Alkyl) | Very bulky, strong σ-donor, highly successful in carbonylation catalysis[7][8] |
Core Computational Methodologies: A Validated Workflow
Density Functional Theory (DFT) has become the workhorse of computational inorganic chemistry, providing a balance of accuracy and computational cost that is well-suited for studying transition metal complexes.[3][13][14] A robust and self-validating computational protocol is essential for generating reliable and predictive data.
Step-by-Step DFT Protocol for a dmpbz Complex
-
Structure Preparation:
-
Build an initial 3D structure of the dmpbz metal complex using molecular modeling software. Ensure realistic bond lengths and angles. For known complexes, starting from crystallographic data is ideal.
-
-
Geometry Optimization:
-
Causality: The first step is to find the lowest energy structure (a local minimum) on the potential energy surface. This optimized geometry is crucial as all subsequent electronic properties are dependent on it.
-
Method: Perform a geometry optimization using a suitable DFT functional and basis set. The B3LYP functional is a widely used hybrid functional that often yields reliable geometries for transition metal complexes.[13] For the basis set, a double-zeta quality set with polarization functions (e.g., def2-SVP) is a good starting point, with larger triple-zeta sets (e.g., def2-TZVPP) used for more accurate final energy calculations.[15] For heavy metals, effective core potentials (ECPs) should be employed to account for relativistic effects.
-
-
Frequency Calculation:
-
Causality: This step is critical for validating the optimized structure. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, requiring further structural searching.
-
Method: Perform a frequency calculation at the same level of theory used for the optimization. The results also provide thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Single-Point Energy Refinement:
-
Causality: To obtain more accurate electronic energies, it is common practice to perform a single-point energy calculation on the optimized geometry using a larger, more flexible basis set.
-
Method: Using the optimized geometry from Step 2, run a single-point calculation with a triple-zeta basis set like def2-TZVPP.[15] Incorporating a dispersion correction (e.g., D3) is crucial for accurately describing non-covalent interactions.
-
-
Property Analysis:
-
Causality: Once a validated structure and accurate energy are obtained, various analyses can be performed to understand the complex's electronic structure and bonding.
-
Method:
-
Natural Bond Orbital (NBO) Analysis: To quantify charge distribution and analyze donor-acceptor interactions between the ligand and the metal.
-
Quantum Theory of Atoms in Molecules (QTAIM): To characterize the nature of chemical bonds and identify non-covalent interactions, such as anagostic C-H···Metal contacts.[11]
-
Molecular Orbital (MO) Analysis: To visualize the frontier orbitals (HOMO, LUMO) and understand the electronic transitions and reactivity.
-
-
Computational Workflow Diagram
Caption: A typical DFT workflow for studying transition metal complexes.
Case Studies: Unlocking Mechanistic Insights
Computational studies provide a molecular-level understanding that is often inaccessible through experimentation alone. Here, we highlight key applications in the study of diphosphine complexes.
Case Study 1: Structure, Bonding, and Anagostic Interactions
DFT calculations are routinely used to predict and rationalize the geometric structures of complexes. For instance, a study on nickel(II) dithiolate complexes with the related dppe ligand used DFT to confirm a distorted square planar geometry.[9] Beyond simple geometry, computations can dissect the nature of bonding. DFT analysis of a copper(II) complex with a P,N-donor ligand revealed a stronger M-N bond compared to the M-P bond, explaining the subsequent oxidation of the phosphorus atom.[14]
Furthermore, DFT combined with QTAIM and Hirshfeld surface analysis can identify and characterize weak, non-covalent interactions that are crucial for crystal packing and can influence reactivity. These methods have been used to verify intramolecular C-H···Ni "anagostic" interactions, where a C-H bond donates electron density to the metal center, providing stability to the complex.[9][11]
Case Study 2: Reactivity and Catalytic Cycles
One of the most powerful applications of computational chemistry is in mapping out the reaction pathways of catalytic cycles.[16] By calculating the energies of intermediates and transition states, researchers can determine the rate-determining step, understand how the ligand influences reactivity, and rationally design more efficient catalysts.
For example, recent work has employed DFT and machine learning to screen a vast chemical space of bisphosphine ligands for Rh-catalyzed C-H activation.[3][17] The goal was to identify ligands that minimize the reaction energy for this critical step. Such high-throughput screening, guided by computation, dramatically accelerates the discovery of optimal ligand structures.[3]
Catalytic Cross-Coupling Cycle Diagram
Caption: A simplified catalytic cycle for cross-coupling reactions.
Bridging Theory and Experiment
The most impactful research emerges from the synergy between computational and experimental studies.[18] Computational predictions must be validated against experimental data, and experiments can uncover phenomena that demand theoretical explanation.
-
Geometric Validation: Calculated bond lengths and angles should be compared with data from single-crystal X-ray diffraction where available.[9]
-
Spectroscopic Correlation: Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. Calculated NMR chemical shifts can aid in the assignment of complex experimental spectra.
-
Reactivity Prediction: Computationally predicted reaction barriers and energies can be correlated with experimentally measured reaction rates and selectivities. The computational prediction of reactivity cliffs based on steric parameters has been shown to successfully separate active and inactive ligands in cross-coupling reactions, providing a powerful predictive tool for experimentalists.[12]
By integrating these approaches, a comprehensive and validated model of the behavior of this compound complexes can be constructed, accelerating innovation in catalysis and materials science.
References
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Title: DFT Study of the Role of Bridging Diphosphine Ligands in the Structure and the Internal Rotation in Quadruply Bonded Metal Dimers of the Mo2Cl4(P−P)2 Type Source: Inorganic Chemistry - ACS Publications URL: [Link]
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Title: Revisiting Metal Dihalide Complexes with Phosphine Ligands: Isostructurality, Steric Effects, Anagostic Interactions Source: CONICET URL: [Link]
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Title: Measuring the electronic and steric effect of some phosphine ligands Source: The University of Manchester Research Explorer URL: [Link]
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Title: Computational study of phosphine ligand scaffolds. R.E.=reductive elimination. Source: ResearchGate URL: [Link]
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Title: Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning Source: Royal Society of Chemistry URL: [Link]
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Title: Princeton Chem Develops Predictive Tool For Phosphine Reactivity Source: Princeton University Department of Chemistry URL: [Link]
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Title: Phosphine Ligands Source: OpenOChem Learn URL: [Link]
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Title: Synthesis, structural characterization and DFT calculations of a diphenyl-2-pyridylphosphine complex of copper(II) Source: Taylor & Francis Online URL: [Link]
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Title: Unveiling the impact of ligand configurations and structural fluxionality on virtual screening of transition-metal complexes Source: RSC Publishing URL: [Link]
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Title: o-PP = 1,2-Bis[(diphenylphosphino)methyl]benzene). Synthesis and 1H- and 31P-NMR Spectroscopy of Silver Diphosphine Complexes Source: Inorganic Chemistry - ACS Publications URL: [Link]
-
Title: 1,2-Bis(diphenylphosphino)benzene Source: Wikipedia URL: [Link]
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Title: Synthesis and Reactivity of 1,2-Bis(di-Iso-Propylphosphino)benzene Nickel Complexes: A Study of Catalytic CO2Ethylene Coupling Source: Amanote Research URL: [Link]
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Title: A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species Source: Organometallics - ACS Publications URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
-
Title: A Rare Thermochromic Zwitterionic Nickel (II) Complex of the Bulky Alpha Ligand 1,2-Bis-(di-t-butylphosphinomethyl)Benzene Source: MDPI URL: [Link]
-
Title: 1,2-bis(diphenylphosphino)benzene Source: Semantic Scholar URL: [Link]
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Title: The Magic of Alpha: The chemistry of a remarkable bidentate phosphine, 1,2-bis(di-tert- butylphosphinomethyl)benzene Source: St Andrews Research Repository URL: [Link]
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Title: DFT Calculated xyz and log Files as well as csv Files for Machine Learning in Support of "Tailoring Phosphine Ligands for Improved C H Activation" Source: Zenodo URL: [Link]
-
Title: Magic of Alpha: The Chemistry of a Remarkable Bidentate Phosphine, 1,2-Bis(di-tert-butylphosphinomethyl)benzene Source: PubMed URL: [Link]
-
Title: New Ni(ii) 1,2-bis(diphenylphosphino)ethane dithiolates: crystallographic, computational and Hirshfeld surface analyses Source: RSC Publishing URL: [Link]
-
Title: Compounds in this study (new compounds 5–9, previously reported...) Source: ResearchGate URL: [Link]
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Title: Norton Group - Research Source: Columbia University URL: [Link]
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Title: Centrosymmetric Nickel(II) Complexes Derived from Bis-(Dithiocarbamato)piperazine with 1,1′-Bis-(Diphenylphosphino)ferrocene and 1,2-Bis-(Diphenylphosphino)ethane as Ancillary Ligands: Syntheses, Crystal Structure and Computational Studies Source: MDPI URL: [Link]
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Title: Journal of Chemistry and Interdisciplinary Research Source: Gexin Publications URL: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 1,2-Bis(dimethylphosphino)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step instructions for the proper disposal of 1,2-Bis(dimethylphosphino)benzene, ensuring laboratory safety and regulatory compliance. As a senior application scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind them, empowering you to manage this chemical waste with confidence and precision.
Understanding the Hazards: Why Proper Disposal is Critical
This compound is an organophosphorus compound, a class of chemicals that requires careful handling due to potential reactivity and toxicity. While not as pyrophoric as some other phosphine reagents, it is air-sensitive and can be oxidized. Improper disposal can lead to the formation of hazardous decomposition byproducts, including toxic phosphine gas, particularly if mixed with incompatible materials. Adherence to a stringent disposal protocol is paramount to mitigate these risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of the chemical or deactivating agents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact. Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | Flame-retardant lab coat | Protects against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood | Prevents inhalation of any dust or potential vapors. |
Step-by-Step Disposal Protocol
The recommended strategy for the disposal of this compound involves a two-stage process: chemical deactivation through oxidation, followed by disposal as hazardous waste. Oxidation converts the phosphine to the corresponding phosphine oxide, a more stable and less hazardous compound.
Chemical Deactivation: Oxidation to this compound dioxide
This procedure should be performed in a chemical fume hood.
Materials:
-
Waste this compound (solid)
-
Suitable solvent (e.g., acetone or ethanol)
-
5% Potassium Permanganate (KMnO₄) solution or 10% Hydrogen Peroxide (H₂O₂) solution
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
-
Sodium bisulfite (for quenching excess permanganate) or manganese dioxide (for decomposing excess peroxide)
Procedure:
-
Dissolution: In a suitable flask, dissolve the waste this compound in a minimal amount of a suitable solvent like acetone or ethanol. This enhances the reaction rate and ensures complete oxidation.
-
Oxidation: While stirring the solution, slowly add the oxidizing agent (either 5% KMnO₄ solution or 10% H₂O₂ solution) dropwise. The reaction is exothermic, so control the rate of addition to maintain a safe temperature.
-
With Potassium Permanganate: A brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds. Continue adding the KMnO₄ solution until a faint pink or purple color persists in the solution, indicating that all the phosphine has been oxidized.
-
With Hydrogen Peroxide: The reaction is less visually dramatic. Add the H₂O₂ solution in slight excess (e.g., 1.2 equivalents relative to the phosphine).
-
-
Quenching Excess Oxidant:
-
For Permanganate: If a purple color remains, add a small amount of sodium bisulfite solution dropwise until the color disappears, leaving the brown MnO₂ precipitate.
-
For Hydrogen Peroxide: To decompose the excess hydrogen peroxide, a small amount of manganese dioxide can be added as a catalyst, which will cause bubbling (oxygen evolution).
-
-
Neutralization: Check the pH of the final solution and neutralize it to a pH between 6 and 8 with a suitable acid or base (e.g., dilute sulfuric acid or sodium bicarbonate) if necessary.
-
Waste Collection: The resulting mixture, containing the phosphine oxide and other byproducts, should be collected in a clearly labeled hazardous waste container.
Waste Characterization and Final Disposal
The deactivated waste must be disposed of as hazardous waste. In the United States, this is governed by the Resource Conservation and Recovery Act (RCRA).
Waste Classification:
-
Reactivity: While the deactivation process significantly reduces the reactivity, the original compound's potential to react and generate toxic gases should be noted. The deactivated waste is unlikely to meet the criteria for a D003 reactive waste.[1][2][3][4]
-
Toxicity: It is unlikely that this specific compound is listed as a P or U-listed waste. However, the waste must be evaluated for the toxicity characteristic. This is typically done through the Toxicity Characteristic Leaching Procedure (TCLP).[5][6][7][8][9][10][11][12] Given the presence of phosphorus, it is prudent to assume the waste may be classified as toxic.
Final Disposal Steps:
-
Containerization: Collect the treated waste in a robust, leak-proof container that is chemically compatible with the contents.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the original compound ("Waste this compound, treated with [oxidizing agent]") and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste for final disposal, which is typically high-temperature incineration.[6]
Logical Flow of Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. Avoid breathing in any dust. Wearing the appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal. Decontaminate the spill area with a suitable solvent and cleaning materials. Report the spill to your institution's Environmental Health and Safety (EHS) department.
References
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- TCLP – Understanding the Toxicity Characteristic Leaching Procedure. (2025, April 10).
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- SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure. (2025, July 22). U.S. EPA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
